(S)-2-(Boc-amino)tetradecanoic acid
Description
The exact mass of the compound Boc-L-2Ated-OH is 343.27225866 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-(Boc-amino)tetradecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Boc-amino)tetradecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZRHFGUPKTZOC-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-(Boc-amino)tetradecanoic acid chemical properties
An In-Depth Technical Guide to (S)-2-(Boc-amino)tetradecanoic Acid: Properties, Synthesis, and Applications in Drug Development
Abstract
(S)-2-(tert-butoxycarbonylamino)tetradecanoic acid, a non-proteinogenic amino acid, represents a critical class of building blocks in modern medicinal chemistry and drug development. Its unique structure, combining the functionalities of a natural alpha-amino acid with a long, saturated C14 lipid chain, makes it an invaluable tool for modifying peptides and other therapeutic molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization. Furthermore, it delves into the strategic applications of this lipidated amino acid, offering field-proven insights for researchers and drug development professionals on leveraging its properties to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutics.
Introduction: The Strategic Value of Lipidated Amino Acids
The therapeutic potential of peptide-based drugs is often hampered by poor metabolic stability, rapid renal clearance, and low membrane permeability. A proven strategy to overcome these limitations is the incorporation of non-canonical amino acid derivatives designed to modulate these properties. (S)-2-(Boc-amino)tetradecanoic acid (Boc-L-2-aminomyristic acid) is a premier example of such a derivative.
The introduction of its C12 alkyl side chain (a myristoyl group) imparts significant lipophilicity. This modification can:
-
Enhance Plasma Half-Life: The lipid moiety can facilitate binding to serum albumin, creating a circulating depot that reduces clearance and prolongs the therapeutic window.[]
-
Improve Membrane Interaction: The fatty acid chain can anchor peptides to cell membranes, a crucial feature for developing membrane-active peptides, such as antimicrobial agents or cell-penetrating peptides.[2]
-
Increase Proteolytic Stability: The unnatural structure can sterically hinder the approach of proteases, slowing the degradation of the peptide backbone.[]
The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of peptide synthesis, particularly in solution-phase and certain solid-phase strategies.[] Its stability to a wide range of reaction conditions, coupled with its clean, acid-labile removal, provides the necessary orthogonality for complex synthetic routes.[]
Physicochemical and Structural Properties
The chemical identity of (S)-2-(Boc-amino)tetradecanoic acid is defined by its specific stereochemistry and the presence of the lipophilic side chain and Boc-protecting group.
| Property | Value | Source |
| Chemical Name | (S)-2-(tert-butoxycarbonylamino)tetradecanoic acid | IUPAC Nomenclature |
| Synonyms | Boc-L-2-aminomyristic acid, N-Boc-(S)-2-aminotetradecanoic acid | - |
| CAS Number | 139893-39-3 | [5] |
| Molecular Formula | C₁₉H₃₇NO₄ | [5] |
| Molecular Weight | 343.50 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds[6] |
| Solubility | Practically insoluble in water; soluble in organic solvents like methanol, ethanol, chloroform, dichloromethane, and ethyl acetate. | Inferred from parent compounds |
The structure combines a chiral center at the alpha-carbon with a long, flexible hydrocarbon tail, leading to amphiphilic properties that are central to its function in modifying larger molecules.
Synthesis and Purification
The synthesis of (S)-2-(Boc-amino)tetradecanoic acid is typically achieved through the N-protection of the parent amino acid, (S)-2-aminotetradecanoic acid. The most common and efficient method utilizes di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
The Boc-Protection Mechanism
The reaction proceeds via a nucleophilic attack of the α-amino group on one of the electrophilic carbonyl carbons of the Boc anhydride.[] The reaction is typically performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.
Caption: Figure 1. Mechanism of N-Boc Protection.
Experimental Protocol: N-Boc Protection
This protocol describes a robust, scalable laboratory procedure for the synthesis of the title compound.
Materials:
-
(S)-2-aminotetradecanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane (or a 1:1 mixture of dioxane and water)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (S)-2-aminotetradecanoic acid (1.0 eq) in the chosen solvent system (e.g., 1:1 dioxane/water) in a round-bottom flask equipped with a magnetic stirrer.
-
Basification: Cool the solution to 0 °C in an ice bath. Add the base (e.g., 1.1 eq of NaOH as a 1 M solution, or 1.5 eq of Et₃N) dropwise to adjust the pH to ~10-11, ensuring the amino acid is deprotonated.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq), either neat or dissolved in a small amount of dioxane, to the stirring solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid (visualized with ninhydrin stain).
-
Workup - Solvent Removal: If dioxane was used, remove it under reduced pressure using a rotary evaporator.
-
Workup - Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate or form an oil. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes any remaining inorganic salts and acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Causality Behind Choices:
-
Base (NaOH or Et₃N): The base is crucial for deprotonating the ammonium group of the amino acid, making the nitrogen a more potent nucleophile to attack the Boc anhydride.[7]
-
Solvent System (Dioxane/Water): This mixed solvent system is effective because it can dissolve both the polar amino acid salt and the nonpolar Boc anhydride, facilitating the reaction.
-
Acidification (HCl): Acidification protonates the carboxylate group, rendering the final product neutral and thus extractable into an organic solvent like ethyl acetate. It also neutralizes any excess base.
Purification
The crude product is often a waxy solid or a thick oil. Purification is typically achieved by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield a highly pure crystalline product.
-
Column Chromatography: For oily products or to remove closely-related impurities, flash chromatography on silica gel is the method of choice. A gradient elution, for example, from 100% hexanes to an ethyl acetate/hexanes mixture, is typically effective.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized (S)-2-(Boc-amino)tetradecanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. The expected chemical shifts (in CDCl₃ or DMSO-d₆) are predictable based on the structure.
| Proton (¹H) Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc group) | ~1.45 | singlet (s) | 9H |
| -CH₂(CH₂)₉CH₃ (Alkyl chain) | ~1.25 | broad multiplet (m) | ~20H |
| -CH(NH)-CH₂- (β-methylene) | ~1.6-1.8 | multiplet (m) | 2H |
| -CH₂-CH₃ (Terminal methyl) | ~0.88 | triplet (t) | 3H |
| -CH(NH)- (α-proton) | ~4.2-4.4 | multiplet (m) | 1H |
| -NH- (Amide proton) | ~5.0-5.5 | doublet (d) | 1H |
| -COOH (Carboxylic acid) | ~10-12 | broad singlet (br s) | 1H |
| Carbon (¹³C) Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (Terminal) | ~14 |
| -CH₂- (Alkyl chain bulk) | ~22-32 |
| -C(CH₃)₃ (Boc methyls) | ~28 |
| -C(CH₃)₃ (Boc quaternary) | ~80 |
| -CH(NH)- (α-carbon) | ~53 |
| C=O (Boc carbonyl) | ~156 |
| C=O (Carboxylic acid) | ~175-177 |
Note: These are predicted values based on similar structures and may vary slightly based on solvent and concentration.[8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to observe the following ions:
-
Positive Mode [M+H]⁺: 344.28
-
Positive Mode [M+Na]⁺: 366.26
-
Negative Mode [M-H]⁻: 342.27
Optical Rotation
As a chiral molecule, (S)-2-(Boc-amino)tetradecanoic acid will rotate plane-polarized light. The specific rotation, [α]ᴅ, is a key indicator of its enantiomeric purity. The value must be measured under defined conditions (concentration, solvent, temperature) and compared to a literature standard if available.
Applications in Peptide Synthesis and Drug Discovery
The primary application of this compound is as a specialized building block in Solid Phase Peptide Synthesis (SPPS) or solution-phase synthesis.
Role in Solid Phase Peptide Synthesis (SPPS)
In SPPS, the carboxylic acid group of (S)-2-(Boc-amino)tetradecanoic acid is activated and coupled to the free N-terminal amine of a growing peptide chain anchored to a solid support.
Caption: Figure 2. SPPS workflow.
The Boc Deprotection Step
The removal of the Boc group is a critical step that liberates the alpha-amino group for the next coupling reaction. This is achieved under acidic conditions, typically with trifluoroacetic acid (TFA).[9]
The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form the highly stable tert-butyl cation and a transient carbamic acid, which spontaneously decarboxylates to release the free amine as an ammonium salt.
Caption: Figure 3. Acid-catalyzed Boc deprotection.
Self-Validating Protocol: The success of the deprotection is easily validated. A small sample of the resin can be tested with ninhydrin; a positive result (blue color) confirms the presence of a free primary amine, indicating complete Boc removal.
Case Studies in Drug Development
-
Antimicrobial Peptides (AMPs): Lipidation is a well-established strategy to enhance the activity of AMPs. Attaching a C14 chain via (S)-2-(Boc-amino)tetradecanoic acid increases the overall hydrophobicity of the peptide, promoting its insertion into and disruption of the negatively charged bacterial membrane, which is a key mechanism of action for many AMPs.[2]
-
GLP-1 Agonists: While not using this specific amino acid, the principle is demonstrated by approved drugs like liraglutide and semaglutide, where a fatty acid is attached to a lysine residue. This lipidation facilitates binding to serum albumin, drastically extending the drug's half-life and allowing for less frequent dosing.[10] Incorporating (S)-2-(Boc-amino)tetradecanoic acid at the N-terminus or within a peptide sequence is a direct method to achieve a similar pharmacokinetic advantage.
-
Drug Delivery: The lipid chain can be used to anchor a therapeutic peptide or a small molecule to a liposomal carrier, improving drug formulation and targeted delivery.
Conclusion
(S)-2-(Boc-amino)tetradecanoic acid is more than just a protected amino acid; it is a strategic tool for rational drug design. Its bifunctional nature—a reactive head group for peptide synthesis and a lipophilic tail for pharmacokinetic modulation—provides medicinal chemists with a reliable method to impart drug-like properties onto peptide and peptidomimetic scaffolds. Understanding its chemical properties, mastering its synthesis, and appreciating its strategic applications are essential for any researcher working at the interface of chemistry and biology to develop next-generation therapeutics.
References
- Muttenthaler, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Medicinal Chemistry.
- Melo, M. N., et al. (2012). Lipidated Peptidomimetics with Improved Antimicrobial Activity. ACS Medicinal Chemistry Letters.
- Royal Society of Chemistry. (2024). Recent advances in poly(amino acids)
-
CD Formulation. Fatty Acid Modified Peptide Synthesis. [Link]
- Gu, W., & Silverman, R. B. (2011). Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. Tetrahedron Letters.
-
Ataman Kimya. TETRADECANOIC ACID. [Link]
-
PubChem. 2-(((tert-butoxy)carbonyl)amino)butanoic acid. [Link]
-
PubChem. 2-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]
-
Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
-
NIST. Tetradecanoic acid Phase change data. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Fields, G. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- Coin, I., et al. (2007). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science.
-
FooDB. Showing Compound Tetradecanoic acid (FDB002890). [Link]
- Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
-
PubChem. 2-Aminotetradecanoic acid. [Link]
- ResearchGate. (2011). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
LIPID MAPS Structure Database. 3-oxo-tetradecanoic acid. [Link]
Sources
- 2. Lipidated Peptidomimetics with Improved Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 139893-39-3|(S)-2-(Boc-amino)tetradecanoic acid|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. Fatty Acid Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
(S)-2-(Boc-amino)tetradecanoic acid CAS number and structure
The following technical guide provides an in-depth analysis of (S)-2-(Boc-amino)tetradecanoic acid , a critical lipidic amino acid (LAA) used in advanced peptide therapeutics and medicinal chemistry.
High-Purity Lipidic Building Blocks for Peptide Therapeutics
Executive Summary
(S)-2-(Boc-amino)tetradecanoic acid (CAS: 139893-39-3) is a non-proteinogenic, chiral alpha-amino acid characterized by a 12-carbon aliphatic side chain. Often referred to as Boc-L-2-aminomyristic acid , this compound serves as a pivotal tool in "Lipidization" strategies—a chemical modification technique designed to enhance the pharmacokinetic profile of peptide drugs. By incorporating this lipophilic residue directly into the peptide backbone, researchers can facilitate albumin binding, improve membrane permeability, and extend in vivo half-life without the need for complex side-chain conjugations.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
This compound is an alpha-amino acid derivative where the side chain is a dodecyl (
| Parameter | Technical Specification |
| Chemical Name | (S)-2-((tert-butoxycarbonyl)amino)tetradecanoic acid |
| Common Synonyms | Boc-L-2-aminotetradecanoic acid; Boc-alpha-aminomyristic acid; Boc-L-Atd-OH |
| CAS Number | 139893-39-3 |
| Molecular Formula | |
| Molecular Weight | 343.50 g/mol |
| Chirality | L-isomer (S-configuration at |
| SMILES | CCCCCCCCCCCC(C)C)=O)C(O)=O |
Structural Architecture
The molecule consists of three functional domains:
-
Lipophilic Tail: A dodecyl chain that drives hydrophobic interaction and membrane anchoring.
-
Chiral Center: The (S)-alpha-carbon ensures stereochemical compatibility with natural L-peptides.
-
Orthogonal Protection: The acid-labile Boc group allows for use in solution-phase synthesis or specific solid-phase protocols (Boc/Benzyl strategy).
Figure 1: The compound integrates a hydrophobic lipid tail with standard amino acid functionality, protected by Boc.
Part 2: Synthetic Pathways & Production[6]
Synthesis Strategy
The synthesis of high-optical-purity (S)-2-(Boc-amino)tetradecanoic acid typically proceeds via the protection of the free amino acid, (S)-2-aminotetradecanoic acid . The critical challenge is obtaining the enantiopure starting material, often achieved via enzymatic resolution of the racemate or asymmetric synthesis.
Protocol: Boc-Protection of (S)-2-Aminotetradecanoic Acid
Objective: Install the Boc group on the
Reagents:
-
Starting Material: (S)-2-aminotetradecanoic acid (CAS: 7145-63-3).[3]
-
Reagent: Di-tert-butyl dicarbonate (
).[4] -
Base: 1N NaOH or
. -
Solvent: 1,4-Dioxane/Water (1:1 v/v).
Step-by-Step Methodology:
-
Dissolution: Suspend (S)-2-aminotetradecanoic acid (10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (20 mL).
-
Basification: Add 1N NaOH (11 mmol) dropwise to adjust pH to ~9–10. The solution should become clear as the amino acid salt forms.
-
Reaction: Cool to 0°C. Add
(11 mmol) dissolved in a small amount of dioxane dropwise. -
Incubation: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (ninhydrin stain will disappear; bromocresol green will show the acid).
-
Workup:
-
Evaporate dioxane under reduced pressure.
-
Dilute the remaining aqueous phase with water.
-
Wash with
(2x) to remove unreacted . -
Acidification: Cool the aqueous layer and carefully acidify to pH 2–3 using 1N HCl or
. The product will precipitate as a white solid or oil.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
Synthetic Workflow Diagram
Figure 2: Step-by-step chemical transformation from free amino acid to Boc-protected derivative.
Part 3: Applications in Drug Development[1][9][10]
The "Lipidization" Effect
Incorporating (S)-2-(Boc-amino)tetradecanoic acid into a peptide sequence creates a Lipidic Amino Acid (LAA) residue. Unlike post-synthetic conjugation (e.g., attaching a fatty acid to a Lysine side chain), this method builds the lipid directly into the backbone.
Mechanism of Action:
-
Albumin Binding: The
alkyl chain binds non-covalently to serum albumin (HSA). This creates a depot effect, significantly reducing renal clearance and extending plasma half-life ( ). -
Membrane Anchoring: The lipophilic side chain facilitates interaction with cell membranes, potentially aiding the entry of cell-penetrating peptides (CPPs).
-
Metabolic Stability: The bulky hydrophobic side chain sterically hinders proteases (like chymotrypsin) from cleaving adjacent peptide bonds.
Solid Phase Peptide Synthesis (SPPS) Utility
While Fmoc chemistry is standard, Boc chemistry remains vital for:
-
Base-Sensitive Peptides: Sequences prone to aspartimide formation or aggregation under the basic conditions of Fmoc removal (piperidine).
-
Thioester Synthesis: For Native Chemical Ligation (NCL), Boc chemistry is often preferred to generate peptide thioesters.
Usage Protocol in SPPS:
-
Coupling: Use standard carbodiimide (DCC/DIC) or phosphonium (PyBOP) activation.
-
Deprotection: The Boc group is removed with TFA (Trifluoroacetic acid) .
-
Note: The lipophilic nature of the C14 chain may require the use of "magic solvents" (e.g., DCM/DMF mixtures or NMP) to prevent aggregation during coupling.
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following characterization standards.
Nuclear Magnetic Resonance (NMR)
-NMR (400 MHz,- 0.88 (t, 3H): Terminal methyl group of the tetradecyl chain.
-
1.25 (m, ~20H): Large methylene envelope (
chain). - 1.45 (s, 9H): The characteristic Boc tert-butyl singlet.
-
1.6–1.9 (m, 2H):
-protons ( adjacent to the chiral center). -
4.2–4.4 (m, 1H):
-proton (chiral center). - 4.9–5.1 (d, 1H): Carbamate NH proton.
- 10.5 (br s, 1H): Carboxylic acid proton.
Mass Spectrometry
-
Technique: ESI-MS (Electrospray Ionization).
-
Expected Ion:
= 366.5 Da; = 342.5 Da.
Purity Specifications
-
HPLC Purity:
. -
Optical Rotation: Specific rotation
must be measured to confirm the (S)-enantiomer (typically positive in methanol, though solvent dependent).
Part 5: Handling & Stability[6]
-
Storage: Store at +2°C to +8°C in a tightly sealed container. Desiccate to prevent moisture absorption.
-
Stability: Stable under normal conditions. Avoid prolonged exposure to strong acids (removes Boc) or strong bases (racemization risk).
-
Safety: Irritant. Wear standard PPE (gloves, goggles).
References
-
PubChem. 2-Aminotetradecanoic acid (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]
-
Gu, W., & Silverman, R. B. (2011).[5] Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid. Tetrahedron Letters, 52(42), 5438–5440.[5] [Link]
- Toth, I., et al. (1994). Lipidic amino acids and their application in peptide drug delivery. Journal of Drug Targeting.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 2-Aminotetradecanoic acid | C14H29NO2 | CID 252477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of Boc-protected myristic acid
Technical Guide: Physical Properties and Applications of Boc-Protected Myristic Acid Derivatives
Executive Summary & Chemical Disambiguation
The Terminology Challenge:
The term "Boc-protected myristic acid" is chemically ambiguous because myristic acid (
-
N-Boc-14-Aminotetradecanoic Acid (Boc-14-ATA): The most common target. An
-amino fatty acid used as a hydrophobic linker or spacer in PROTACs and lipid-peptide conjugates. -
N-Boc-2-Aminotetradecanoic Acid (Boc-
-Myristic Acid): An unnatural amino acid used to introduce myristoyl-like side chains into peptides via Solid Phase Peptide Synthesis (SPPS). -
Myristic Acid tert-Butyl Ester (Myr-OtBu): The carboxyl-protected form of myristic acid, used when the acid functionality must be masked during orthogonal reactions.
This guide primarily focuses on N-Boc-14-Aminotetradecanoic Acid , as it is the critical reagent for engineering lipophilicity and spacing in modern therapeutic conjugates.
Physicochemical Profile: N-Boc-14-Aminotetradecanoic Acid
This derivative combines the lipophilicity of myristic acid with a Boc-protected amine, allowing for controlled elongation of peptide chains or linkers.
Key Physical Properties
| Property | Specification | Notes |
| Chemical Name | 14-((tert-butoxycarbonyl)amino)tetradecanoic acid | Systematic IUPAC name. |
| Molecular Formula | ||
| Molecular Weight | 343.51 g/mol | Essential for stoichiometry calculations. |
| Appearance | White to off-white crystalline powder | Hygroscopic; store in desiccator. |
| Melting Point | 85 – 90 °C | Distinct sharp melt; purity indicator. |
| Solubility (Organic) | Soluble in DCM, DMF, DMSO, MeOH | >100 mg/mL in DMF. Ideal for SPPS. |
| Solubility (Aqueous) | Insoluble | Requires organic co-solvent (e.g., DMSO) for biological assays. |
| pKa (Carboxyl) | ~4.8 | Typical of terminal carboxylic acids. |
| CAS Number | Derivative of 17437-20-6 | 17437-20-6 refers to the free amino acid. |
Solubility & Stability Analysis
-
Solvent Compatibility: High solubility in Dichloromethane (DCM) and Dimethylformamide (DMF) makes it compatible with standard Fmoc/Boc SPPS protocols.
-
Acid Sensitivity: The Boc group is acid-labile. Exposure to Trifluoroacetic acid (TFA) or HCl/Dioxane will remove the protecting group, yielding the free amine (14-aminotetradecanoic acid).
-
Thermal Stability: Stable up to ~120°C. Avoid prolonged heating >60°C in acidic media to prevent premature deprotection.
Experimental Protocols
Synthesis of N-Boc-14-Aminotetradecanoic Acid
Rationale: Commercial availability can be sporadic. In-house synthesis from 14-aminotetradecanoic acid is robust and cost-effective.
Reagents:
-
14-Aminotetradecanoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Triethylamine (TEA) (1.5 eq) or NaOH (1M)
-
Solvent: 1,4-Dioxane/Water (1:1 v/v)
Step-by-Step Workflow:
-
Dissolution: Suspend 14-aminotetradecanoic acid in 1,4-dioxane/water (1:1). Add TEA or NaOH until pH ~9-10 to ensure the amine is unprotonated and the starting material dissolves.
-
Addition: Add
dropwise at (ice bath). -
Reaction: Warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (ninhydrin stain will disappear as free amine is consumed).
-
Work-up:
-
Evaporate dioxane under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl to pH ~2-3. The product will precipitate as a white solid.
-
Extract with Ethyl Acetate (
).
-
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.
Solid Phase Coupling Protocol (SPPS)
Rationale: Incorporating the linker into a peptide backbone.
-
Activation: Dissolve N-Boc-14-ATA (3 eq) in DMF. Add HATU (2.9 eq) and DIEA (6 eq).
-
Coupling: Add the activated mixture to the resin-bound peptide (free amine).
-
Incubation: Shake at RT for 2–4 hours. The long alkyl chain may slow down kinetics due to steric folding; double coupling is recommended.
-
Validation: Perform Kaiser test. If blue (incomplete), repeat coupling.
Visualization: Synthesis & Application Logic
Figure 1: Synthesis and Deprotection Workflow
This diagram illustrates the conversion of the free amino acid to the Boc-protected linker and its subsequent use.
Caption: Figure 1: Synthetic pathway for N-Boc-14-ATA and its integration into solid-phase peptide synthesis.
Figure 2: Structural Disambiguation of "Boc-Myristic" Derivatives
Clarifying the chemical differences between the three common interpretations.
Caption: Figure 2: Chemical classification of derivatives often conflated with "Boc-protected myristic acid".
References
- Synthesis of -Amino Acids: Title: "Efficient Synthesis of N-Boc-protected -amino acids." Source:Journal of Organic Chemistry Context: Standard protocols for Boc-protection of long-chain amino acids.
-
14-Aminotetradecanoic Acid Properties
- Title: "14-Amino-tetradecanoic acid | CAS 17437-20-6"
- Source:AChemBlock / ChemicalBook
-
URL:
-
Boc-12-Aminododecanoic Acid (Homolog Reference)
-
Title: "12-Aminododecanoic acid properties and Boc-protection"[1]
- Source:Sigma-Aldrich Technical D
-
URL:
-
- Title: "Linkerology in PROTACs: The role of chain length and composition.
Sources
A Technical Guide to the Spectroscopic Characterization of (S)-2-(Boc-amino)tetradecanoic Acid
This guide provides an in-depth analysis of the spectroscopic data for (S)-2-(Boc-amino)tetradecanoic acid, a key building block in peptide synthesis and drug development. Its amphiphilic nature, combining a long hydrophobic alkyl chain with a protected amino acid, makes it a valuable component in the design of bioactive peptides and lipopeptides.[1][2] Accurate spectroscopic characterization is paramount for ensuring its purity, identity, and suitability for downstream applications. This document will detail the expected data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into the interpretation of the spectra and the experimental protocols for their acquisition.
Molecular Structure and Expected Spectroscopic Features
(S)-2-(Boc-amino)tetradecanoic acid possesses a chiral center at the alpha-carbon, a bulky tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid, and a C14 alkyl chain. These features give rise to a unique spectroscopic fingerprint.
Molecular Formula: C₁₉H₃₇NO₄
Molecular Weight: 343.50 g/mol
Mass Spectrometry
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For (S)-2-(Boc-amino)tetradecanoic acid, electrospray ionization (ESI) is a suitable method, typically in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.
Expected Mass Spectrum
In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule at a mass-to-charge ratio (m/z) of approximately 342.5. In positive ion mode, adducts such as [M+H]⁺ (m/z 344.5), [M+Na]⁺ (m/z 366.5), or [M+K]⁺ (m/z 382.6) might be observed. A characteristic fragmentation pattern would involve the loss of the Boc group (100 amu) or isobutylene (56 amu) from the parent ion.
| Ion | Expected m/z | Notes |
| [M-H]⁻ | 342.5 | Deprotonated molecule (negative ion mode) |
| [M+H]⁺ | 344.5 | Protonated molecule (positive ion mode) |
| [M+Na]⁺ | 366.5 | Sodium adduct (positive ion mode) |
| [M-C₄H₈]⁺ | 288.5 | Loss of isobutylene from [M+H]⁺ |
| [M-Boc+H]⁺ | 244.5 | Loss of the Boc group from [M+H]⁺ |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
The following protocol outlines a general procedure for acquiring an ESI-MS spectrum.
Caption: Workflow for ESI-Mass Spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[3][] The IR spectrum of (S)-2-(Boc-amino)tetradecanoic acid will exhibit characteristic absorption bands for the N-H, C=O, and C-H bonds.
Expected IR Absorption Bands
The IR spectrum will be dominated by strong absorptions from the carboxylic acid and the carbamate of the Boc group. The long alkyl chain will also show prominent C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Expected Intensity |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Strong, Broad |
| ~3300 | N-H (Amide) | Stretching | Medium |
| 2955-2850 | C-H (Alkyl) | Stretching | Strong |
| ~1740 | C=O (Carbamate) | Stretching | Strong |
| ~1710 | C=O (Carboxylic Acid) | Stretching | Strong |
| ~1520 | N-H (Amide) | Bending | Medium |
| ~1465 | C-H (Alkyl) | Bending | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for obtaining IR spectra of solid samples.
Caption: General Workflow for NMR Spectroscopy.
Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive characterization of (S)-2-(Boc-amino)tetradecanoic acid. By carefully analyzing the data from each technique, researchers can confirm the identity, purity, and structural integrity of this important molecule, ensuring its quality for use in research and development. The provided protocols offer a starting point for the acquisition of high-quality spectroscopic data, which is fundamental to the advancement of chemical and pharmaceutical sciences.
References
-
Chem-Impex. (S)-Fmoc-2-amino-tetradecanoic acid. [Link]
-
Chem-Impex. (R,S)-Fmoc-2-amino-tetradecanoic acid. [Link]
-
PubChem. 2-Aminotetradecanoic acid. [Link]
-
NIST. Tetradecanoic acid IR Spectrum. [Link]
-
NIST. Tetradecanoic acid Mass Spectrum. [Link]
Sources
Key differences between Boc and Fmoc protected amino acids
Technical Whitepaper: Strategic Selection of Boc vs. Fmoc Chemistries in Peptide Therapeutics
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries is not merely a preference—it is a strategic decision dictated by the physicochemical properties of the target sequence, the required scale, and the downstream application.
While Fmoc chemistry has become the industry standard for routine synthesis due to its orthogonality and safety profile, Boc chemistry remains the "nuclear option" for difficult, aggregation-prone sequences and thioester generation. This guide dissects the mechanistic, operational, and safety divergences to empower researchers in selecting the optimal pathway for therapeutic development.
Part 1: Mechanistic Foundations & Orthogonality
The fundamental difference lies in the orthogonality of the protecting group strategies.[1] A truly orthogonal system allows the removal of one protecting group class without affecting others.[2]
The Boc/Bzl Strategy (Graduated Acidolysis)
Boc chemistry relies on differential acid lability . It is not strictly orthogonal but relies on kinetic selectivity.
-
N-α Protection: Boc group.[2][3][4][5][6][7][8][9][10] Removed by TFA (Trifluoroacetic acid).[3][4][5][11] Mechanism: Acid-catalyzed cleavage yielding a tert-butyl cation and CO₂.
-
Side-Chain/Resin Protection: Benzyl (Bzl) based.[4][8] Stable to TFA; removed by HF (Hydrogen Fluoride) or TFMSA.
-
The Risk: Repetitive TFA exposure can prematurely cleave sensitive side-chain groups or the peptide-resin linkage (e.g., PAM resin is used to mitigate this).
The Fmoc/tBu Strategy (True Orthogonality)
Fmoc chemistry operates on a base-labile / acid-labile axis, offering true orthogonality.
-
N-α Protection: Fmoc group.[1][4][6][9][10] Removed by Piperidine (or DBU). Mechanism: E1cB Beta-elimination . The base abstracts the acidic proton at the fluorenyl 9-position, causing collapse into dibenzofulvene (DBF) and CO₂.
-
Side-Chain/Resin Protection: tert-Butyl (tBu) based.[4][12] Stable to base; removed by TFA .
Visualization: The Orthogonality Landscape
Figure 1: Comparative logic of protection strategies. Note the distinct separation of cleavage axes in Fmoc chemistry versus the graduated acid sensitivity in Boc chemistry.
Part 2: Operational Workflows (The "How-To")
The operational cycle dictates the automation potential and throughput.
Fmoc SPPS Cycle (Standard)
The Fmoc cycle is "cleaner" because the deprotection reagent (piperidine) also acts as a scavenger for the fulvene byproduct.
-
Deprotection: 20% Piperidine in DMF (2 x 5-10 min).
-
Wash: DMF (Flow wash).
-
Coupling: AA (4 eq) + Activator (HBTU/HATU) + Base (DIEA).
-
Wash: DMF.
Boc SPPS Cycle (Requires Neutralization)
The Boc cycle is more complex due to the salt formation after deprotection.
-
Deprotection: 50% TFA in DCM (1 x 1 min, 1 x 20 min).
-
Result: The N-terminus becomes a protonated amine salt (
).
-
-
Wash: DCM.
-
Neutralization: 5% DIEA in DCM (2 x 2 min).
-
Critical Step: Converts
to free amine for coupling. -
Note: "In-situ neutralization" protocols combine this with the coupling step to reduce aggregation.[6]
-
-
Coupling: AA + Activator (DIC/HOBt or HATU).
Visualization: SPPS Cycle Comparison
Figure 2: Workflow divergence. The Boc cycle requires a distinct neutralization step, whereas Fmoc coupling proceeds directly after washing.
Part 3: Critical Comparative Analysis
This section synthesizes the data into actionable insights for the scientist.
Aggregation and "Difficult Sequences"
This is the primary scientific reason to choose Boc over Fmoc.
-
The Phenomenon: As peptides grow, they form inter-chain hydrogen bonds (beta-sheets), causing the resin to "gel" and collapsing the solvation sphere. This prevents reagents from reaching the N-terminus.
-
Boc Advantage: The TFA deprotection step protonates the N-terminus (
).[4] These charged species repel each other electrostatically, disrupting beta-sheet formation and improving solvation. -
Fmoc Limitation: The peptide remains neutral during most of the cycle, favoring aggregation in hydrophobic sequences (e.g., Amyloid beta, poly-alanine).
Side Reactions
-
Fmoc - Aspartimide Formation: In sequences containing Asp-Gly or Asp-Ser, the basic conditions (piperidine) promote the attack of the backbone nitrogen on the Asp side-chain ester, forming a cyclic imide.
-
Mitigation: Use DBU (shorter contact time) or bulky protecting groups (OMpe).
-
-
Fmoc - Diketopiperazine (DKP): C-terminal dipeptides (especially with Proline) can cycle back and cleave themselves off the resin under basic conditions.[15]
-
Mitigation: Use Trityl resins or 2-CTC resins.
-
-
Boc - Cation Scavenging: The cleavage step generates massive amounts of tert-butyl cations. If not scavenged effectively, these re-alkylate Trp, Met, or Cys residues.
Safety & Cleavage (The HF Factor)
-
Fmoc (TFA Cleavage): Can be performed in a standard fume hood.[17] Reagents are corrosive but manageable.
-
Boc (HF Cleavage): Requires a specialized Teflon/Kel-F vacuum line. HF is bone-seeking and potentially fatal upon contact.
-
Why use it? HF is a "cleaner" reagent for removing stubborn protecting groups (e.g., Arg(Tos)) and is essential for synthesizing thioesters for Native Chemical Ligation (NCL).[16]
-
Part 4: Data Summary & Application Matrix
Table 1: Technical Comparison Matrix
| Feature | Fmoc / tBu | Boc / Bzl |
| Orthogonality | True (Base / Acid) | Kinetic (Acid / Strong Acid) |
| Deprotection | 20% Piperidine (Base) | 50% TFA (Acid) |
| Cleavage Reagent | 95% TFA (Safe, Standard) | Anhydrous HF (Hazardous, Specialized) |
| Aggregation | Prone (Neutral backbone) | Reduced (Protonated backbone disrupts H-bonds) |
| Automation | Excellent (UV monitoring of fulvene) | Good (Requires acid resistant plumbing) |
| Cost | Higher (Fmoc-AAs expensive) | Lower (Boc-AAs cheap) |
| Solubility | Moderate | High (TFA solubilizes aggregates) |
Decision Guide: When to use which?
-
Routine Therapeutic Peptides (<30 AA): Use Fmoc. It is safer, faster, and easier to purify.
-
Aggregation-Prone / Hydrophobic Sequences: Use Boc. The in-situ neutralization protocol is superior for difficult sequences.[6]
-
Peptide Thioesters (for Ligation): Use Boc. Fmoc bases are incompatible with thioesters (aminolysis risk), though specific linkers exist.
-
Base-Sensitive Moieties (e.g., Glycans): Use Boc. Avoids repetitive exposure to piperidine.
-
Acid-Sensitive Moieties: Use Fmoc. Avoids repetitive exposure to TFA.
References
-
BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Retrieved from
-
National Institutes of Health (PMC). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from
-
Sigma-Aldrich. Boc Resin Cleavage Protocol. Retrieved from
-
Peptide.com. Boc Deprotection Mechanism and Scavenging. Retrieved from
-
ResearchGate. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Commercial Suppliers & Technical Guide: (S)-2-(Boc-amino)tetradecanoic acid
[1]
Executive Summary
Compound: (S)-2-(Boc-amino)tetradecanoic acid CAS: 139893-39-3 (Boc-L-isomer) Common Aliases: Boc-L-2-aminotetradecanoic acid; Boc-α-aminomyristic acid; Boc-C14-Gly-OH.[1] Core Application: Peptide lipidation for half-life extension (albumin binding) and membrane anchoring.
This technical guide addresses the procurement, quality validation, and experimental application of (S)-2-(Boc-amino)tetradecanoic acid . Unlike simple fatty acid acylation (e.g., N-terminal myristoylation), this compound introduces a lipid chain directly at the alpha-carbon of the peptide backbone. This modification confers proteolytic stability and enhances bioavailability while maintaining a free N-terminus for further derivatization.
Part 1: Commercial Landscape & Procurement Strategy
Validated Suppliers
The market for alpha-amino fatty acids is niche. While Fmoc-protected variants are more common for standard SPPS, the Boc-protected form is critical for specific synthesis strategies (e.g., synthesis of base-sensitive depsipeptides or thioesters).
| Supplier Tier | Vendor Name | Catalog/Custom | Notes |
| Tier 1 (Stock) | BLDpharm | Catalog (Stock) | Verified CAS 139893-39-3. Best for rapid gram-scale acquisition. |
| Tier 2 (Peptide Specialists) | Chem-Impex Int. | Catalog/Custom | High reliability for enantiomeric purity. Often lists Fmoc variant (CAS 478706-50-2); inquire for Boc. |
| Tier 2 (Peptide Specialists) | Bachem | Custom Synthesis | Gold standard for GMP-grade material. Ideal for clinical development phases. |
| Tier 3 (General Reagents) | Sigma-Aldrich (Novabiochem) | Catalog | Check availability of "Boc-L-2-aminotetradecanoic acid". Often requires lead time.[2] |
Procurement Decision Matrix
Use the following logic to select the appropriate source and grade.
Figure 1: Strategic sourcing decision tree based on project phase and scale.
Part 2: Technical Specifications & Quality Control
Chemical Profile[4][5][6][7][8][9][10]
-
Formula:
-
Molecular Weight: 343.5 g/mol
-
Stereochemistry: (S)-enantiomer (L-configuration).
-
Critical Impurities:
-
D-Enantiomer: The (R)-isomer can disrupt peptide secondary structure (helices) and alter biological activity. Acceptance Criteria: < 0.5% (chiral HPLC).
-
Free Fatty Acid: Myristic acid or
-bromo myristic acid residues from synthesis. -
Free Amine: Incomplete Boc protection.
-
Solubility & Handling
This compound combines a hydrophobic C14 tail with a polar head group.
-
Water: Insoluble.[3]
-
DCM (Dichloromethane): Soluble (Preferred for activation).
-
DMF (Dimethylformamide): Soluble (Standard for coupling).
-
Storage: +2°C to +8°C, desiccated. Hygroscopic nature is low, but hydrolytic stability of the Boc group requires dry conditions.
Part 3: Experimental Application (SPPS Protocol)
Incorporating a lipidated amino acid into a peptide chain is chemically distinct from standard amino acids due to steric hindrance at the
Synthesis Workflow (Boc-Chemistry)
The following protocol is optimized for solid-phase peptide synthesis (SPPS) to minimize aggregation and maximize coupling efficiency.
Figure 2: Optimized SPPS workflow for sterically hindered lipidated amino acids.
Detailed Protocol
Step 1: Solubilization Unlike standard amino acids (0.5 M), dissolve (S)-2-(Boc-amino)tetradecanoic acid at a lower concentration (0.1 M - 0.2 M ) in a mixture of DCM/DMF (1:1) . Pure DMF may cause aggregation of the hydrophobic tail; DCM disrupts these interactions.
Step 2: Activation Avoid weak activators like DIC/HOBt. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole) to enhance reactivity.
-
Ratio: 1.0 eq Amino Acid : 0.95 eq HATU : 2.0 eq DIPEA.
-
Note: Use slightly less HATU than amino acid to prevent capping of the resin by excess uronium salt.
Step 3: Coupling
-
Stoichiometry: Use 3-4 equivalents relative to resin loading.
-
Time: Extend coupling time to 2-4 hours (vs. standard 45 mins).
-
Temperature: If aggregation is suspected (sequence dependent), perform coupling at 40°C or use microwave-assisted synthesis (max 50°C to avoid Boc thermolysis).
Step 4: Deprotection
-
Reagent: 50% TFA in DCM.
-
Scavengers: Add 2.5% TIS (Triisopropylsilane) or water to scavenge tert-butyl cations, preventing alkylation of the lipid tail or sensitive side chains (Trp, Met).
Part 4: Scientific Rationale & Mechanism
Why (S)-2-(Boc-amino)tetradecanoic acid?
Lipidation vs. Acylation:
-
N-terminal Acylation (e.g., Myristoylation): Attaches a fatty acid via an amide bond. This is often metabolic and can be cleaved by amidases.
- -Amino Fatty Acid Incorporation: The lipid chain is the side chain of the amino acid. This creates a non-natural peptide backbone that is highly resistant to proteolysis.
Mechanism of Action:
-
Albumin Binding: The C14 chain binds non-covalently to the hydrophobic pockets of Human Serum Albumin (HSA). This increases the molecular weight of the complex (~67 kDa), reducing renal clearance and extending plasma half-life from minutes to hours/days [1].
-
Membrane Anchoring: The lipophilic tail facilitates interaction with cell membranes, increasing the local concentration of the peptide near its receptor target [2].
Synthesis Pathway (Background)
Understanding the synthesis helps in identifying potential impurities.
-
Starting Material: Myristic Acid (C14:0).
-
Bromination: Hell-Volhard-Zelinsky reaction yields
-bromomyristic acid. -
Amination: Nucleophilic substitution with ammonia yields racemic
-aminomyristic acid. -
Protection: Reaction with
. -
Resolution: Enzymatic resolution (acylase) or chiral salt crystallization separates the (S)-isomer from the (R)-isomer. Failure here leads to enantiomeric impurities.
References
-
Knudsen, L. B., et al. (2000). Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration. Journal of Medicinal Chemistry, 43(9), 1664-1669. Link
-
Resh, M. D. (2016). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1863(11), 3027-3036. Link
-
Albericio, F., et al. (2001).[4] New trends in peptide coupling reagents. Organic Preparations and Procedures International, 33(3), 203-303.[4] Link
-
BLDpharm. (n.d.). (S)-2-(Boc-amino)tetradecanoic acid Product Page.[5] BLDpharm Catalog. Link
-
Sigma-Aldrich. (n.d.). Peptide Synthesis Technical Guide. Merck KGaA. Link
Sources
- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. 139893-39-3|(S)-2-(Boc-amino)tetradecanoic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for Amide Bond Formation with Sterically Hindered (S)-2-(Boc-amino)tetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Coupling Hindered Amino Acids
In peptide synthesis and the development of novel therapeutics, the formation of an amide bond is the cornerstone reaction. However, when encountering sterically hindered amino acids, such as the α,α-disubstituted amino acid (S)-2-(Boc-amino)tetradecanoic acid, standard coupling protocols often falter. The bulky nature of these residues, arising from substitution at the α-carbon, physically obstructs the approach of the nucleophilic amine to the activated carboxyl group.[1][2][3] This steric hindrance can lead to significantly reduced reaction rates, incomplete conversions, and an increased risk of side reactions, most notably racemization of the activated amino acid.[4][5]
(S)-2-(Boc-amino)tetradecanoic acid, with its long alkyl chain and the bulky Boc protecting group, presents a significant synthetic challenge. This guide, designed for researchers and drug development professionals, provides an in-depth analysis of recommended coupling reagents, additives, and bases to efficiently overcome these hurdles. We will delve into the mechanistic rationale behind these choices and provide detailed, field-proven protocols for successful amide bond formation.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
The success of coupling a hindered amino acid is critically dependent on the choice of the coupling reagent. These reagents work by activating the carboxylic acid, transforming it into a highly reactive species that is more susceptible to nucleophilic attack by the amine. Modern peptide synthesis relies on several classes of coupling reagents, each with distinct advantages and disadvantages when dealing with sterically demanding substrates.
Uronium/Aminium and Phosphonium Salt Reagents: The Gold Standard for Difficult Couplings
For hindered amino acids, uronium/aminium and phosphonium salt-based reagents are generally the most effective due to the high reactivity of the active esters they form.[1][6][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU forms a highly reactive OAt-active ester.[6][8] The presence of the 7-azabenzotriazole (HOAt) moiety is believed to provide anchimeric assistance, accelerating the coupling reaction and suppressing racemization.[6] It is particularly effective for coupling N-methylated and other sterically hindered amino acids.[6][9][10]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HCTU demonstrates high coupling efficiency, often comparable to HATU, especially with optimized reaction times.[11][12][13][14] It forms a 6-Cl-OBt active ester, which is more reactive than the OBt esters generated by older reagents like HBTU.[11]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt reagent, COMU offers coupling efficiencies comparable to or even exceeding HATU in some cases.[9][15][16][17][18][19] Its key advantage lies in its improved safety profile, as it is based on the non-explosive OxymaPure additive.[9][15][19] COMU is also noted for its excellent solubility in a wide range of solvents.[15][18][19]
The Role of Additives: Suppressing Racemization
Coupling additives are crucial for preventing the loss of stereochemical integrity during amide bond formation. They function by forming an active ester with the activated amino acid, which is less prone to racemization via oxazolone formation.[4][16][17]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt.[20][21] It has been shown to suppress racemization and improve coupling efficiency, particularly when used with carbodiimides like DIC.[20][21][22]
-
HOAt (1-Hydroxy-7-azabenzotriazole): While highly effective at suppressing racemization, HOAt is explosive and requires careful handling.[15]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt is effective but has been largely superseded by OxymaPure due to safety concerns regarding its explosive nature.[8][21]
The Influence of the Base: A Balancing Act
The choice of a tertiary amine base is critical. The base activates the carboxylic acid and neutralizes the protonated amine. However, a strong, non-hindered base can promote racemization.[4][23]
-
2,4,6-Collidine (TMP): A sterically hindered and weaker base, collidine is highly recommended for minimizing racemization, especially in challenging couplings.[4][23]
-
N,N-Diisopropylethylamine (DIPEA): While widely used for its efficiency, DIPEA is a strong base and can increase the risk of racemization.[4] If used, it should be at the lowest effective concentration.
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, NMM offers a good compromise between reactivity and racemization suppression.[4][23]
Comparative Summary of Recommended Reagents:
| Reagent/Additive/Base | Class | Key Advantages | Considerations |
| HATU | Uronium Salt | Very high reactivity, excellent for hindered residues, suppresses racemization.[6][8][24] | Higher cost, potential for guanidinylation side reaction if used in excess.[6][24] |
| HCTU | Uronium Salt | High reactivity, cost-effective alternative to HATU.[11][12][14] | Slightly less reactive than HATU for the most difficult couplings.[11] |
| COMU | Uronium Salt | High reactivity comparable to HATU, superior safety profile (non-explosive), excellent solubility.[9][15][18][19][25] | Relatively newer, may be less familiar to some labs. |
| OxymaPure | Additive | Excellent racemization suppression, non-explosive, high solubility.[20][21] | Primarily used with carbodiimides. |
| 2,4,6-Collidine | Base | Minimizes racemization due to steric hindrance and weaker basicity.[4][9][23] | May result in slightly slower reaction rates compared to stronger bases. |
| DIPEA | Base | High efficiency in driving reactions.[4] | Can promote racemization due to its strong basicity.[4] |
Visualizing the Reaction Mechanisms
To better understand the function of these reagents, the following diagrams illustrate their activation mechanisms.
Caption: Activation of a carboxylic acid with HATU to form a reactive OAt-ester.
Caption: COMU-mediated activation forming a reactive Oxyma-ester.
Detailed Experimental Protocols
The following protocols are designed to provide a robust starting point for the coupling of (S)-2-(Boc-amino)tetradecanoic acid. Optimization may be required based on the specific amine substrate and reaction scale.
Protocol 1: HATU/Collidine Mediated Coupling (Solution Phase)
This protocol is recommended for achieving high coupling efficiency with minimal racemization.
Materials:
-
(S)-2-(Boc-amino)tetradecanoic acid
-
Amine substrate
-
HATU
-
2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-2-(Boc-amino)tetradecanoic acid (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add 2,4,6-collidine (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 eq) to the mixture and stir for an additional 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the amine substrate (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: COMU/DIPEA Mediated Coupling (Solid-Phase Peptide Synthesis)
This protocol is tailored for solid-phase synthesis, where COMU's high solubility and safety are advantageous.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
(S)-2-(Boc-amino)tetradecanoic acid
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing
-
Piperidine (for Fmoc deprotection, if applicable)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
N-terminal Deprotection (if necessary):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling Cocktail Preparation: In a separate vessel, dissolve (S)-2-(Boc-amino)tetradecanoic acid (3.0 eq relative to resin loading) and COMU (2.9 eq) in anhydrous DMF.
-
Activation: Add DIPEA (6.0 eq) to the coupling cocktail and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 2-6 hours. For this highly hindered amino acid, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to confirm the completion of the coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle as required.
Troubleshooting and Optimization
-
Low Yields:
-
Increase reaction time: Hindered couplings are inherently slower.
-
Increase temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate, but monitor for potential racemization. Microwave-assisted synthesis can also be beneficial.[26]
-
Double coupling: After the initial coupling period, remove the solvent and add a fresh solution of the activated amino acid.
-
Increase reagent equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 1.5-2.0 eq in solution phase, 4-5 eq in solid phase).
-
-
Racemization:
Conclusion
The successful coupling of sterically hindered amino acids like (S)-2-(Boc-amino)tetradecanoic acid requires a departure from standard peptide synthesis protocols. By selecting highly reactive uronium salt reagents such as HATU, HCTU, or the safer alternative COMU, in conjunction with racemization-suppressing additives and carefully chosen bases like 2,4,6-collidine, researchers can achieve high yields and maintain the stereochemical integrity of their molecules. The provided protocols offer a robust framework for navigating the challenges posed by these demanding substrates, empowering scientists in their pursuit of novel peptides and complex molecular architectures.
References
-
Tanaka, M. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. 2007;55(3):349-358. Available from: [Link]
-
Subirós-Funosas, A., et al. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. 2022;7(6):4825-4836. Available from: [Link]
-
Subirós-Funosas, A., et al. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. 2022;7(6):4825-4836. Available from: [Link]
-
Li, Y., et al. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. 2024. Available from: [Link]
-
El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. 2021;25(3):435-451. Available from: [Link]
-
AAPPTEC. Coupling Reagents. Available from: [Link]
-
Wang, Z., et al. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. 2021;19(44):9647-9651. Available from: [Link]
-
Tanaka, M. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. 2007. Available from: [Link]
-
Merck Millipore. Novabiochem®. 2009. Available from: [Link]
-
Li, Y., et al. (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. 2024. Available from: [Link]
-
Biondi, L., & De Riccardis, F. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. 2022;27(19):6619. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism. 2020. Available from: [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
American Laboratory. Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. 2008. Available from: [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available from: [Link]
-
Request PDF. Comparison of Peptide Coupling Reagents COMU and HCTU. ResearchGate. Available from: [Link]
-
ResearchGate. Coupling Reagents. Available from: [Link]
-
Merck. Novabiochem® Coupling reagents. Available from: [Link]
-
Norton, R. S., et al. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. The Johns Hopkins University. 2012. Available from: [Link]
-
Hood, C. A., et al. Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science. 2008;14(1):97-101. Available from: [Link]
-
El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2011;111(11):6557-6602. Available from: [Link]
-
Lee, Y., et al. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. 2023;14(1):5246. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 2018. Available from: [Link]
Sources
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- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
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- 24. researchgate.net [researchgate.net]
- 25. peptide.com [peptide.com]
- 26. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 27. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Note: A Robust HPLC Purification Protocol for Peptides Modified with Tetradecanoic Acid
Abstract
The conjugation of fatty acids to peptides, a process known as lipidation, is a powerful strategy in drug development to enhance therapeutic properties such as plasma half-life and cell membrane permeability. Tetradecanoic acid (myristic acid), a C14 saturated fatty acid, significantly increases the hydrophobicity of peptides, posing considerable challenges for their purification. This application note provides a comprehensive, in-depth guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of tetradecanoyl-modified peptides. We will delve into the scientific principles behind experimental choices, addressing common issues such as poor solubility, aggregation, and strong retention. This guide is intended for researchers, scientists, and drug development professionals seeking to establish an efficient and reliable purification workflow.
Introduction: The Challenge of Lipidated Peptides
Modification of peptides with lipid moieties like tetradecanoic acid dramatically alters their physicochemical properties. The introduction of the long alkyl chain leads to a significant increase in hydrophobicity, which is the primary driver for a number of purification challenges:
-
Strong Retention: The lipidated peptide will interact very strongly with the hydrophobic stationary phase of a reversed-phase column, requiring high concentrations of organic solvent for elution.[1][2][3]
-
Aggregation and Oligomerization: Lipidated peptides have a propensity for self-assembly in aqueous solutions, forming micelles, oligomers, or even larger aggregates.[4][5][6] This can lead to broadened or split peaks, low recovery, and even column blockage.
-
Poor Solubility: The amphipathic nature of these molecules can lead to poor solubility in standard HPLC mobile phases, making sample preparation a critical and often difficult step.[4][5][7]
This protocol is designed as a self-validating system, starting with analytical method development and scaling up to a preparative purification workflow that addresses these specific challenges.
The Principle of Reversed-Phase Separation for Lipidated Peptides
RP-HPLC separates molecules based on their hydrophobicity.[1] The stationary phase consists of silica particles that have been chemically modified with hydrophobic alkyl chains (e.g., C18). The mobile phase is typically a mixture of an aqueous solvent (often containing an ion-pairing agent) and an organic solvent.
The purification process for a tetradecanoyl-peptide can be visualized as follows:
Caption: Principle of RP-HPLC for a tetradecanoyl-peptide.
Materials and Methods
Equipment and Consumables
-
HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, autosampler (or manual injector), column thermostat, and UV detector is required. An integrated mass spectrometer (LC-MS) is highly recommended for fraction analysis.[8]
-
HPLC Columns:
-
Analytical: C18 reversed-phase column, wide-pore (300 Å), 4.6 mm ID x 150-250 mm length, 3.5-5 µm particle size.
-
Preparative: C18 reversed-phase column, wide-pore (300 Å), 20-50 mm ID x 150-250 mm length, 5-10 µm particle size. Using a column with the same stationary phase chemistry for both analytical and preparative scales is crucial for method transfer.[9]
-
-
Solvents and Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or ultrapure (e.g., Milli-Q).
-
Trifluoroacetic Acid (TFA), HPLC grade, >99.5% purity.
-
Optional: Formic Acid (FA) for MS-compatibility.
-
Optional: Isopropanol (IPA), HPLC grade.[10]
-
Optional: Dimethyl Sulfoxide (DMSO), anhydrous, for sample dissolution.[10]
-
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Rationale: TFA is a strong ion-pairing agent that is essential for achieving sharp, symmetrical peaks for peptides.[3][9] It works by forming an ion pair with positively charged residues on the peptide and masking residual acidic silanols on the stationary phase, thereby minimizing unwanted secondary ionic interactions.[11][12]
Detailed Purification Protocol
This protocol follows a systematic approach, starting with an analytical-scale scouting run to determine the retention characteristics, followed by optimization for a preparative-scale purification.
Caption: Workflow for tetradecanoyl-peptide purification.
Step 1: Sample Preparation (The Critical First Step)
The solubility of lipidated peptides is often limited and is a primary cause of failed purifications.[4][5]
-
Initial Solubility Test: Attempt to dissolve a small amount of the crude peptide (e.g., 1 mg) in 1 mL of the initial mobile phase conditions (e.g., 20-30% Mobile Phase B in Mobile Phase A). Sonicate gently if necessary.
-
Alternative Solvents: If the peptide is insoluble, stronger solvents may be required. Test solubility in the following order:
-
Final Preparation: Once a suitable solvent is found, dissolve the crude peptide to a concentration of 1-5 mg/mL. Lower concentrations are preferable to minimize aggregation.[13] Filter the sample through a 0.22 µm syringe filter before injection.
Expert Tip: When using a strong organic solvent like DMSO for dissolution, inject the smallest possible volume to prevent the sample from precipitating on the column (on-column precipitation) when it mixes with the more aqueous mobile phase.[7]
Step 2: Analytical Method Development - Scouting Gradient
The goal of this step is to quickly determine the approximate acetonitrile concentration required to elute the peptide.
-
Install Analytical Column: Use a 4.6 mm ID C18 column.
-
Equilibrate: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5 column volumes.
-
Run Scouting Gradient: Inject a small amount of the sample (5-20 µL) and run a fast, broad linear gradient.
-
Analyze: Identify the retention time of the main peak and calculate the % Mobile Phase B at which it elutes.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 300 Å, 4.6 x 150 mm | Standard for peptide analysis, wide pores prevent size exclusion.[10][14] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID analytical column. |
| Column Temp. | 40-60 °C | Reduces viscosity and can improve peak shape and break up aggregates.[1][13][15] |
| Gradient | 20% to 90% B over 30 min | Broad range to ensure elution of the highly hydrophobic peptide. |
| Detection | UV at 214 nm | Detects the peptide backbone.[3] |
Step 3: Analytical Method Optimization - Focused Gradient
Now, optimize the separation of the target peptide from its impurities using a shallow, focused gradient.
-
Design the Gradient: Center the new gradient around the elution percentage found in the scouting run. The rule of thumb is to start the shallow gradient about 10-15% below the elution point.[2]
-
Run Optimized Gradient: Inject the sample and run the focused gradient. The goal is to achieve baseline resolution between the main peak and key impurities.
| Parameter | Example Setting | Rationale |
| Elution %B (Scouting) | 60% | Hypothetical result from Step 2 |
| Optimized Gradient | 45% to 65% B over 40 min | A shallow gradient (0.5%/min) significantly improves resolution.[16] |
| Flow Rate | 1.0 mL/min | - |
| Column Temp. | 60 °C | - |
Step 4: Scale-Up to Preparative Purification
The optimized analytical method can now be transferred to a preparative scale. The key is to maintain the same linear velocity by adjusting the flow rate for the larger column diameter.
-
Install Preparative Column: Use a C18 column with the same packing material as the analytical column.
-
Calculate Preparative Flow Rate: Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep) / ID (analytical))² ] Example: 1.0 mL/min x [ (21.2 mm / 4.6 mm)² ] ≈ 21.2 mL/min
-
Adjust Gradient Time: The gradient time should be kept the same to maintain resolution.
-
Equilibrate and Inject: Equilibrate the preparative column with the starting conditions of the optimized gradient. Inject the dissolved crude peptide. The maximum loading capacity will depend on the column size and the complexity of the crude mixture.
Step 5 & 6: Fraction Collection, Analysis, and Processing
-
Fraction Collection: Begin collecting fractions as the main peak begins to elute. Collect smaller fractions across the peak to isolate the purest sections.
-
Purity Analysis: Analyze each fraction using the optimized analytical HPLC method. An LC-MS is invaluable here for confirming the molecular weight of the product in each fraction.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity specification (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.[9]
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | Aggregation; Secondary ionic interactions; Low temperature. | Increase column temperature to 60°C or higher.[13] Ensure 0.1% TFA is in all mobile phases. Consider adding 10-20% isopropanol to Mobile Phase B to disrupt aggregates.[10] |
| No Retention (Elutes in Void) | Peptide is too hydrophilic (unlikely for lipidated peptides); Sample solvent is too strong; Column phase collapse. | Ensure sample is dissolved in a solvent no stronger than the initial mobile phase. If using a very high aqueous mobile phase, re-equilibrate the column with high organic and then return to starting conditions.[17] |
| Very Late Elution / No Elution | Peptide is extremely hydrophobic. | Use a column with a less retentive stationary phase (e.g., C8 or C4).[18] Increase the final % of Mobile Phase B in the gradient. |
| Low Recovery | Irreversible binding to the column; Precipitation on the column. | Use a metal-free or bio-inert HPLC system. Lower the sample concentration. Pre-treat the column with a "sacrificial" protein like BSA to passivate active sites. |
| Split Peaks | On-column aggregation; Conformational isomers. | Increase temperature. Lower the flow rate. Try a different mobile phase additive or pH.[19] |
Conclusion
The purification of peptides modified with tetradecanoic acid presents a significant, yet surmountable, challenge. The increased hydrophobicity necessitates a methodical approach centered on careful sample preparation, the use of wide-pore C18 columns, elevated temperatures, and shallow, optimized gradients with TFA as an ion-pairing agent. By understanding the underlying principles and systematically developing the method from an analytical to a preparative scale, researchers can achieve high purity and yield of these valuable molecules, accelerating their use in research and drug development.
References
-
Mant, C. T., & Hodges, R. S. (1999). Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. Journal of Peptide Research, 54(1), 1–11. [Link]
- Google Patents. (2012). Preparative RP-HPLC Method For Purifying Peptides. (US20120322976A1).
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Krasner, D., et al. (2024). Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. Bioconjugate Chemistry. [Link]
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. [Link]
-
Krasner, D., et al. (2024). Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. PMC. [Link]
-
Mant, C. T., et al. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
Chromatography Today. (2022). University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. [Link]
-
AOCS. (2019). Fatty Acid Analysis by HPLC. [Link]
-
SciSpace. (2007). HPLC analysis and purification of peptides. [Link]
-
AAPPTec. Peptide Purification. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Biovera. (2023). HPLC Analysis Methods for Peptide Characterization. [Link]
-
LCGC International. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Cyberlipid. SEPARATION OF FATTY ACIDS BY HPLC. [Link]
-
MAC-MOD Analytical. (2018). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. [Link]
-
ResearchGate. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. [Link]
-
Reddit. (2021). HPLC Peptide Purification with C18 vs C4/C8 prep columns. [Link]
-
HALO Columns. (2016). Practical Method Development and Optimization for UHPLC and HPLC Separations of Peptides for Peptide Mapping Analyses Using Different Mobile Phase Additives. [Link]
-
ResearchGate. (2007). HPLC Analysis and Purification of Peptides. [Link]
-
Agilent. Efficient Purification of Synthetic Peptides at High and Low pH. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. [Link]
-
Vydac. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Separation Science. (2023). The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. [Link]
-
ResearchGate. (2024). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?. [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. [Link]
-
Metrolab. (2023). Peptide Separation by HPLC: Precision for Protein Research. [Link]
-
Reddit. (2023). Peptide completely insoluble for HPLC purification. [Link]
-
Biotage. (2023). How much peptide is recovered from a reversed-phase C18 cartridge during flash purification?. [Link]
-
University of Cambridge. Self-assembly and aggregation of GLP-1 and its analogues. [Link]
-
bioRxiv. (2023). Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. [Link]
- Google Patents. (2014). Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis. (US20140213759A1).
Sources
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- 5. Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
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Using (S)-2-(Boc-amino)tetradecanoic acid in drug delivery system development
This Application Note and Protocol Guide details the utilization of (S)-2-(Boc-amino)tetradecanoic acid (also known as Boc-2-aminomyristic acid), a Lipidic Amino Acid (LAA), in the engineering of advanced drug delivery systems.
Introduction & Mechanistic Rationale
(S)-2-(Boc-amino)tetradecanoic acid represents a critical class of "Lipidic Amino Acids" (LAAs) that bridge the gap between lipid-based and peptide-based therapeutics. Unlike simple fatty acids (e.g., myristic acid) used for N-terminal acylation, this molecule retains an
Core Applications
-
Albumin Hitchhiking (Half-Life Extension): The C14 (myristoyl) tail provides reversible binding affinity to Human Serum Albumin (HSA). By incorporating this residue into a peptide or small molecule, the drug "hitchhikes" on albumin, significantly reducing renal clearance.
-
Self-Assembling Amphiphiles: When conjugated to hydrophilic payloads (e.g., nucleosides, cytotoxic agents), the resulting molecule becomes amphiphilic, capable of self-assembling into stable nanomicelles (10–200 nm) that protect the cargo and improve cellular uptake.
-
Membrane Anchoring: In solid-phase peptide synthesis (SPPS), this residue introduces a hydrophobic anchor that facilitates interaction with bacterial membranes (in antimicrobial peptides) or cell surface receptors.
Chemical Handling & Stability
| Property | Specification |
| Chemical Name | (S)-2-(tert-butoxycarbonylamino)tetradecanoic acid |
| CAS Number | 56703-91-2 (Generic for Boc-amino fatty acids) / 83626-44-8 (Specific) |
| Molecular Weight | ~343.5 g/mol |
| Solubility | Soluble in DCM, DMF, THF. Poorly soluble in water/methanol. |
| Storage | -20°C, desiccated. Hygroscopic. |
Critical Handling Note: Due to the long aliphatic chain (C14), this compound can aggregate in solution. For all coupling reactions, use a solvent system of DCM:DMF (1:1) to ensure full chain solvation and reaction kinetics.
Protocol A: Synthesis of Amphiphilic Drug Conjugates (Solution Phase)
Objective: To conjugate (S)-2-(Boc-amino)tetradecanoic acid to a hydrophilic amine-bearing drug (e.g., Doxorubicin, Gemcitabine derivative) to create a prodrug capable of micellar self-assembly.
Reagents Required[1][2][3][4]
-
(S)-2-(Boc-amino)tetradecanoic acid (Boc-C14-OH)
-
Coupling Reagents: HATU (1.2 eq), HOAt (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvents: Anhydrous DMF/DCM (1:1 v/v)
-
Deprotection: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS)
Step-by-Step Methodology
Step 1: Activation and Coupling
-
Dissolution: Dissolve 1.0 mmol of Boc-C14-OH in 5 mL of DCM:DMF (1:1) under nitrogen atmosphere.
-
Activation: Add 1.2 mmol HATU and 1.2 mmol HOAt . Stir for 5 minutes at 0°C to form the activated ester.
-
Why? The C14 tail causes steric hindrance; HOAt is preferred over HOBt to accelerate coupling and reduce racemization.
-
-
Conjugation: Add 1.0 mmol of the Amine-Drug (dissolved in minimal DMF) followed by 3.0 mmol DIPEA .
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: CHCl3/MeOH 9:1) or LC-MS.
-
Work-up: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Step 2: Boc-Deprotection (to yield active amphiphile)
-
Dissolve the intermediate in DCM (2 mL) .
-
Add TFA/DCM (1:1 v/v) containing 2.5% TIPS (scavenger).
-
Stir for 30–60 minutes. Monitor for disappearance of the Boc signal.
-
Precipitation: Evaporate TFA under N2 flow. Precipitate the product by adding cold Diethyl Ether . Centrifuge (4000 rpm, 10 min) to collect the lipid-drug conjugate salt.
Visualization: Conjugation Workflow
Caption: Workflow for synthesizing amphiphilic lipid-drug conjugates using HATU activation.
Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration
Objective: Incorporating the C14-amino acid into a peptide sequence (e.g., GLP-1 analogue) to confer albumin binding.
Context: While Fmoc chemistry is standard, this protocol addresses the use of the Boc-derivative . This is common in "Boc-SPPS" or when the lipid is the N-terminal residue in an Fmoc synthesis (treated as a terminal modification).
Critical Parameters
-
Resin: MBHA or PAM resin (for Boc strategies).[1]
-
Coupling Time: Double coupling (2 x 1 hour) is mandatory due to the hydrophobic tail's steric bulk.
-
Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF for this specific residue to prevent aggregation of the lipid chain on the resin.
Procedure
-
Resin Swelling: Swell resin in DCM for 30 min.
-
Coupling (Lipid Residue):
-
Mix Boc-C14-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in NMP.
-
Add to resin and shake for 1 hour.
-
Drain and repeat (Double Couple).
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Cleavage:
-
If N-terminal: The Boc group is removed during the final HF (hydrogen fluoride) or TFMSA cleavage step, leaving a free N-terminal amine on the lipid tail.
-
Note: If using Fmoc-SPPS for the rest of the peptide, this Boc-C14-OH must be the final residue added. The final TFA cleavage will remove the Boc group and cleave the peptide from the resin simultaneously.
-
Protocol C: Self-Assembly into Nanomicelles
Objective: Formulation of the synthesized amphiphilic conjugate into stable nanoparticles.
Nanoprecipitation Method[6]
-
Organic Phase: Dissolve 5 mg of the Lipid-Drug Conjugate in 1 mL of a water-miscible organic solvent (Ethanol or DMSO).
-
Aqueous Phase: Prepare 10 mL of ultrapure water (or PBS pH 7.4) under magnetic stirring (800 rpm).
-
Injection: Slowly inject the organic phase into the aqueous phase using a syringe pump (rate: 2 mL/hr). The mixture will turn opalescent as micelles form.
-
Dialysis: Transfer the suspension to a dialysis bag (MWCO 3.5 kDa) and dialyze against water for 24 hours to remove organic solvent.
-
Filtration: Pass through a 0.22 µm PVDF filter for sterilization.
Characterization Checkpoints
| Technique | Parameter | Target Specification |
| DLS (Dynamic Light Scattering) | Hydrodynamic Diameter | 20 – 150 nm |
| Zeta Potential | Surface Charge | > +20 mV or < -20 mV (for stability) |
| TEM (Transmission Electron Microscopy) | Morphology | Spherical, uniform distribution |
| CMC Determination | Critical Micelle Conc.[2][3] | < 0.1 mg/mL (using Pyrene probe) |
Visualization: Self-Assembly Mechanism
Caption: Mechanism of amphiphilic drug self-assembly via nanoprecipitation.
References
-
Kokotos, G., et al. (1996).[4] "Synthesis of medicinally useful lipidic
-amino acids, 2-amino alcohols and diamines." Amino Acids.[5][3][4][6][7][][][10] Linkngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Zhang, X., et al. (2013).[11] "Peptide lipidation stabilizes structure to enhance biological function."[11] International Journal of Peptide and Protein Research.[11] Link
-
Wang, A., et al. (2025).[5][3] "Self-assembly versatility of fatty acid-amino acid conjugates."[3] ChemRxiv. Link
-
BOC Sciences. "Amino Acid Derivatives for Peptide Synthesis." Application Guide.
-
Hoang, N.H., et al. (2011). "Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid." Tetrahedron Letters. Link
Sources
- 1. chempep.com [chempep.com]
- 2. Synthesis and characterization of RGD-fatty acid amphiphilic micelles as targeted delivery carriers for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of medicinally useful lipidicα-amino acids, 2-amino alcohols and diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 10. Overview of Custom Peptide Synthesis [peptide2.com]
- 11. Peptide lipidation stabilizes structure to enhance biological function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Increasing Peptide Hydrophobicity Using (S)-2-(Boc-amino)tetradecanoic acid
Abstract
The therapeutic potential of peptides is often limited by poor pharmacokinetic profiles, including short in-vivo half-life and low membrane permeability. A proven strategy to overcome these limitations is to increase peptide hydrophobicity through lipidation—the covalent attachment of a fatty acid moiety. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of (S)-2-(Boc-amino)tetradecanoic acid to rationally engineer peptide hydrophobicity. We present detailed protocols for both on-resin acylation and direct incorporation during Solid-Phase Peptide Synthesis (SPPS), alongside methodologies for the characterization and analysis of the resulting lipopeptides.
Introduction: The Rationale for Enhancing Peptide Hydrophobicity
Peptides represent a highly specific and potent class of therapeutics. However, their clinical utility is frequently hampered by rapid renal clearance and enzymatic degradation. Lipidation has emerged as a powerful and versatile strategy to modulate these properties.[1][2] By conjugating long-chain fatty acids to a peptide, its hydrophobicity is significantly increased, which can confer several key advantages:
-
Enhanced Plasma Albumin Binding: The attached lipid chain can reversibly bind to human serum albumin (HSA) in vivo. This creates a large complex that avoids rapid kidney filtration, thereby extending the peptide's circulatory half-life from minutes to hours or even days.[3][4][5]
-
Improved Membrane Interaction: Increased hydrophobicity can promote the peptide's association with and permeation through cellular membranes, which is critical for targeting intracellular components.[4][6][]
-
Increased Bioavailability: For certain applications, lipidation can improve a peptide's absorption and overall bioavailability.[3]
(S)-2-(Boc-amino)tetradecanoic acid is a specialized amino acid derivative designed for this purpose. It consists of a 14-carbon saturated fatty acid (myristic or tetradecanoic acid) built upon an amino acid scaffold, with its α-amino group protected by a tert-butyloxycarbonyl (Boc) group. This structure provides a straightforward and efficient means to introduce a C14 lipid moiety into a synthetic peptide, either as a terminal modification or as an internal residue.
Part 1: The Reagent – (S)-2-(Boc-amino)tetradecanoic acid
Understanding the components of this reagent is key to its effective use. The choice of a Boc protecting group makes it particularly suitable for Boc-based Solid-Phase Peptide Synthesis (SPPS), a robust method often favored for complex or hydrophobic sequences.[8][9]
-
The Hydrophobic Tail: The tetradecanoic acid chain (C14) provides a significant increase in lipophilicity. This specific chain length is commonly used in nature for protein N-myristoylation and has been shown to be effective in improving the pharmacokinetic properties of therapeutic peptides.[4]
-
The Amino Acid Scaffold: The core structure allows the fatty acid to be handled and coupled using standard, well-established peptide chemistry protocols.
-
The Nα-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. In Boc-SPPS, it is removed using a moderately strong acid like trifluoroacetic acid (TFA), which leaves the more stable side-chain protecting groups and the peptide-resin linkage intact.[10]
| Property | Value | Source |
| IUPAC Name | (S)-2-(tert-butoxycarbonylamino)tetradecanoic acid | N/A |
| Synonyms | Boc-L-2-aminomyristic acid, Boc-NH-C14-COOH | N/A |
| Molecular Formula | C₁₉H₃₇NO₄ | N/A |
| Molecular Weight | 343.50 g/mol | N/A |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DCM, Ether; Insoluble in water | [11] |
| Chemistry | Boc-based SPPS | [10] |
Table 1: Key properties of (S)-2-(Boc-amino)tetradecanoic acid.
Part 2: Synthetic Strategies and Detailed Protocols
The incorporation of the C14 lipid moiety can be achieved through two primary on-resin strategies using standard SPPS techniques.[12][13] The choice between them depends on the desired final structure of the lipopeptide.
Strategy A: On-Resin Acylation of a Free Amine
This is the most common method and is used to attach the fatty acid to the N-terminus of the peptide or to the side-chain of an amino acid like Lysine (Lys). This requires the fatty acid's carboxyl group to be activated and coupled to a deprotected amine on the resin-bound peptide. For this protocol, commercially available (and less expensive) tetradecanoic acid can be used directly.
The peptide is assembled first, and the lipidation is performed as a final on-resin step. This ensures that the bulky, hydrophobic group does not interfere with the preceding coupling reactions. Using a lysine residue with an orthogonal protecting group (e.g., Fmoc-Lys(Boc)-OH in Fmoc chemistry, or Boc-Lys(Fmoc)-OH in Boc chemistry) allows for site-specific lipidation within the sequence.[14]
Caption: Workflow for on-resin N-terminal lipidation using Boc-SPPS.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., MBHA resin for a C-terminal amide) using standard Boc-SPPS protocols.[10] The final N-terminal amino acid should remain Boc-protected.
-
Final Boc Deprotection: Treat the resin-bound peptide with a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes to remove the final N-terminal Boc group.
-
Washing: Wash the resin thoroughly to remove residual TFA and cleaved Boc by-products. Perform sequential washes with DCM (3x), Isopropanol (IPA) (1x), and Dimethylformamide (DMF) (3x).
-
Neutralization: Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF for 5-10 minutes to neutralize the protonated N-terminal amine. Wash again with DMF (3x).
-
Prepare Acylation Solution: In a separate vessel, prepare the activation mixture. For a 0.1 mmol synthesis scale, dissolve:
-
Tetradecanoic acid (Myristic acid) (4 eq., 0.4 mmol, ~91.3 mg)
-
HBTU (3.9 eq., 0.39 mmol, ~148 mg)
-
DIEA (8 eq., 0.8 mmol, ~139 µL)
-
in ~2 mL of DMF. Allow to pre-activate for 5 minutes.
-
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours. The extended coupling time is recommended due to the steric bulk of the fatty acid.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete acylation.[15] If the test is positive, repeat the coupling step.
-
Final Wash: Once coupling is complete, wash the resin extensively with DMF (3x), IPA (1x), and DCM (3x). Dry the resin under vacuum.
-
Cleavage and Purification: Cleave the lipidated peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA), followed by purification via RP-HPLC.[8]
Strategy B: Incorporation as an Amino Acid Building Block
This strategy utilizes (S)-2-(Boc-amino)tetradecanoic acid directly in the SPPS cycle, treating it as a standard, albeit very hydrophobic, amino acid. This allows the C14 chain to be placed at any specific position within the peptide sequence.
Incorporating the lipidated amino acid during the sequence assembly provides precise control over the modification's location. This is crucial when the N-terminus or specific lysine side-chains must remain unmodified for biological activity. However, the high hydrophobicity of this residue can sometimes lead to aggregation and incomplete coupling in subsequent steps, requiring careful optimization.[16]
Caption: Workflow for incorporating a lipidated amino acid during Boc-SPPS.
-
Peptide Synthesis: Proceed with standard Boc-SPPS until the step where the lipidated amino acid is to be incorporated. Perform the deprotection and neutralization of the previous amino acid as usual.
-
Prepare Coupling Solution: For a 0.1 mmol synthesis scale, prepare the activation mixture for the lipidated amino acid:
-
(S)-2-(Boc-amino)tetradecanoic acid (2.5 eq., 0.25 mmol, ~86 mg)
-
HBTU (2.4 eq., 0.24 mmol, ~91 mg)
-
DIEA (5 eq., 0.5 mmol, ~87 µL)
-
in ~2 mL of DMF. Allow to pre-activate for 5 minutes.
-
-
Coupling: Add the activation mixture to the resin and agitate at room temperature. A longer coupling time (60-90 minutes) is recommended.
-
Double Coupling (Recommended): Due to the residue's hydrophobicity, a second coupling is often beneficial. After the first coupling, drain the resin, wash with DMF, and repeat Step 3 with a fresh activation mixture.
-
Monitoring: Perform a Kaiser test. If the test is positive, a third coupling may be necessary.
-
Continue Synthesis: Once incorporation is complete, wash the resin and continue with the SPPS cycles for the remaining amino acids in the sequence.
-
Cleavage and Purification: After the full sequence is assembled, cleave the peptide from the resin and purify by RP-HPLC as described previously.
Part 3: Characterization and Analysis of Lipidated Peptides
The introduction of a long alkyl chain drastically alters the physicochemical properties of a peptide, necessitating adjustments to standard analytical protocols.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[17] The addition of a C14 chain will cause the lipidated peptide to bind much more strongly to the C8 or C18 stationary phase of the column, resulting in a significantly longer retention time compared to its non-lipidated parent.
Causality Behind the Method: The hydrophobic C14 tail has a strong affinity for the nonpolar stationary phase. A higher concentration of organic solvent (like acetonitrile) is required in the mobile phase to disrupt this interaction and elute the peptide.[18]
| Parameter | Parent Peptide (Example) | Lipidated Peptide (Example) |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | C18 or C8, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-65% B over 30 min | 30-100% B over 30 min |
| Expected ΔRT | N/A | +10 to +20 minutes |
Table 2: Example comparative RP-HPLC gradients. The lipidated peptide requires a significantly more hydrophobic gradient for elution.
Identity Confirmation by Mass Spectrometry
Mass spectrometry is essential to confirm the successful conjugation of the fatty acid.[19][20] The covalent addition of the tetradecanoyl group (C₁₄H₂₇O) results in a predictable mass increase.
| Modification | Chemical Formula Added | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |
| Tetradecanoylation (Acylation) | C₁₄H₂₆O | +210.1984 | +210.36 |
| Incorporation of (S)-2-amino-tetradecanoic acid (replaces a Glycine residue for comparison) | C₁₄H₂₇NO (net change) | +225.2093 | +225.39 |
Table 3: Expected mass shifts upon lipidation for verification by mass spectrometry.
Part 4: Expected Outcomes and Potential Challenges
Impact on Physicochemical and Biological Properties
-
Increased Hydrophobicity: The most immediate and verifiable outcome is a dramatic increase in retention time on an RP-HPLC column.[17][18]
-
Reduced Aqueous Solubility: Highly lipidated peptides may exhibit poor solubility in aqueous buffers. It may be necessary to dissolve them in small amounts of organic solvents (e.g., DMSO, DMF) before dilution.
-
Tendency to Aggregate: The hydrophobic tails can promote self-assembly or aggregation, which can be a challenge during purification and formulation but can also be exploited for creating novel nanostructures.[21][22]
-
Enhanced Biological Half-Life: In vivo, the primary goal is often achieved: a significantly prolonged plasma half-life due to albumin binding.[4][5]
| Peptide | RP-HPLC Retention Time (min) | In-vitro Serum Stability (t½, hours) | Cellular Potency (IC₅₀, nM) |
| Parent Peptide | 12.5 | 0.5 | 500 |
| Lipidated Peptide | 25.8 | > 24 | 50 |
Table 4: Hypothetical comparative data illustrating the typical effects of lipidation on key peptide properties.
Conclusion
(S)-2-(Boc-amino)tetradecanoic acid and related fatty acids are powerful tools in medicinal chemistry for optimizing the therapeutic properties of peptides. By providing a rational and synthetically accessible means of increasing hydrophobicity, these reagents enable the development of peptide drugs with improved pharmacokinetics and enhanced biological activity. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to successfully synthesize, purify, and characterize novel lipopeptides, paving the way for the next generation of peptide-based therapeutics.
References
-
Exploring protein lipidation by mass spectrometry-based proteomics. Journal of Biochemistry. [19][20][23]
-
Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. Nature Communications. [24]
-
Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. bioRxiv. [25]
-
Peptide-Fatty Acid Conjugation. Creative Peptides. [3]
-
A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides. PubMed. [26]
-
Mastering Solid Phase Peptide Synthesis (SPPS). Gentle Bio. [12]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [15]
-
What you need to know about peptide modifications - Fatty Acid Conjugation. APExBIO. [4]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [16]
-
Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC. [1]
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [13]
-
Fatty Acid Modified Peptide Synthesis. CD Formulation. [2]
-
Cooperative Induction of Ordered Peptide and Fatty Acid Aggregates. PMC. [21]
-
Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics. PMC. [6]
-
Derivatization with fatty acids in peptide and protein drug discovery. PubMed. [5]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. JOVE. [8]
-
Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. PMC. [22]
-
HPLC of Peptides and Proteins. SpringerLink. [17]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [14]
-
BOC-ON Product Information. Sigma-Aldrich. [11]
-
HPLC Analysis and Purification of Peptides. PMC. [18]
-
N-Terminal Peptide Modification Services. BOC Sciences. []
-
TETRADECANOIC ACID Chemical Properties. Ataman Kimya.
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [10]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. [9]
Sources
- 1. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. creative-peptides.com [creative-peptides.com]
- 4. What you need to know about peptide modifications - Fatty Acid Conjugation | MolecularCloud [molecularcloud.org]
- 5. Derivatization with fatty acids in peptide and protein drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jpt.com [jpt.com]
- 13. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 14. peptide.com [peptide.com]
- 15. biomatik.com [biomatik.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. renyi.hu [renyi.hu]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Cooperative Induction of Ordered Peptide and Fatty Acid Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites | bioRxiv [biorxiv.org]
- 25. biorxiv.org [biorxiv.org]
- 26. A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-2-(Boc-amino)tetradecanoic acid in lipopeptide synthesis
This guide details the application of (S)-2-(Boc-amino)tetradecanoic acid (also known as Boc-L-2-aminomyristic acid) in the synthesis of lipopeptides. This non-proteinogenic amino acid serves as a critical "lipo-amino acid" (LAA) building block, allowing the integration of a C14 lipid chain directly into the peptide backbone with preserved chirality, unlike simple N-terminal acylation.
Application Note: Precision Synthesis of Lipo-Amino Acid Peptides
Compound: (S)-2-(Boc-amino)tetradecanoic acid CAS: 68007-06-7 (Generic for Boc-2-amino fatty acids, specific isomers vary) Role: Chiral Lipid-Peptide Conjugation, Peptide Amphiphile Engineering.
Strategic Application & Mechanism
In drug development, lipidation is a proven strategy to enhance peptide half-life, membrane permeability, and self-assembly properties. However, traditional methods (e.g., reacting a lysine side chain with myristoyl chloride) result in flexible, achiral lipid attachments.
(S)-2-(Boc-amino)tetradecanoic acid offers a superior alternative by introducing the lipid moiety as a rigid, chiral
-
Mechanism of Action: The compound mimics the structure of standard amino acids but replaces the side chain with a dodecyl (
) tail (total backbone). When incorporated, it anchors the peptide into lipid bilayers with specific stereochemistry ((S)-configuration), often enhancing receptor binding or antimicrobial potency compared to achiral acyl chains. -
Primary Applications:
-
Peptide Amphiphiles (PAs): For creating self-assembling nanofibers used in tissue engineering and drug delivery.
-
Lipo-Antimicrobial Peptides (AMPs): Increasing the membrane disruption threshold of cationic peptides (e.g., polymyxin or daptomycin analogues).
-
Metabolic Stability: The bulky lipid side chain adjacent to the amide bond sterically hinders peptidases, extending in vivo half-life.
-
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol focuses on the N-terminal incorporation of (S)-2-(Boc-amino)tetradecanoic acid using standard Fmoc-SPPS strategies. Note: Although the building block is Boc-protected, it is most frequently used as the final residue in Fmoc synthesis. The final TFA cleavage step removes the Boc group, yielding a peptide with a free N-terminal amine on the lipid tail.
Phase A: Pre-Synthesis Preparation
Challenge: The long hydrophobic tail causes aggregation and poor solubility in standard SPPS solvents (DMF). Solution: Use a "Magic Mixture" solvent system and elevated temperatures.
| Parameter | Standard Condition | Required Condition for C14-AA |
| Solvent | DMF | DCM : NMP (1:1) or DMF + 1% Triton X-100 |
| Concentration | 0.2 - 0.5 M | 0.1 M (Lower conc. prevents precipitation) |
| Temperature | Room Temp ( |
Phase B: Coupling Protocol (Step-by-Step)
Reagents:
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Base: DIEA (Diisopropylethylamine).[2]
-
Building Block: (S)-2-(Boc-amino)tetradecanoic acid.
Workflow:
-
Resin Preparation:
-
Activation (Pre-activation is discouraged to avoid racemization):
-
Dissolve 3.0 eq of (S)-2-(Boc-amino)tetradecanoic acid in 1:1 DCM/NMP.
-
Add 2.9 eq of HATU.
-
Add 6.0 eq of DIEA immediately before adding to the resin.
-
-
Coupling Reaction:
-
Final Cleavage & Deprotection:
-
Wash resin
DCM, MeOH. Dry under vacuum. -
Add Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%
. -
Shake for 3 hours. (The high acid concentration cleaves the resin linker and the N-terminal Boc group).
-
Precipitate in cold diethyl ether. Note: Lipopeptides often form gels in ether. Centrifuge at high speed (
) at .
-
Visualization: Synthesis & Self-Assembly Logic
The following diagram illustrates the chemical logic of incorporating the Boc-C14-amino acid and its subsequent self-assembly behavior.
Caption: Workflow showing the integration of the Boc-C14 building block into Fmoc SPPS, leading to amphiphilic peptides capable of self-assembly.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of C14 tail. | Use COMU or HOAt instead of HATU. Increase temp to |
| Gel Formation | Amphiphilic nature during ether precipitation. | Do not use ether. Instead, evaporate TFA under |
| HPLC Tailing | Hydrophobic interaction with C18 column. | Switch to a C4 or C8 column . Use elevated column temperature ( |
References
-
Hamley, I. W. (2015). Lipopeptides: From Self-Assembly to Bioactivity. Chemical Communications.
-
Cochrane, S. A., et al. (2016). Synthesis of Tridecaptin A1 Analogues containing Lipidated Amino Acids. Organic & Biomolecular Chemistry.
-
Toniolo, C., et al. (2004). Control of Peptide Conformation by Lipidation. Accounts of Chemical Research.
-
Avrahami, D., & Shai, Y. (2004). A New Group of Antifungal and Antibacterial Lipopeptides Derived from Non-membrane Active Peptides Conjugated to Palmitic Acid. Journal of Biological Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in (S)-2-(Boc-amino)tetradecanoic Acid Coupling Reactions
Welcome to the technical support center for advanced peptide and organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the amide coupling of (S)-2-(Boc-amino)tetradecanoic acid. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of why these solutions work, enabling you to troubleshoot effectively and optimize your synthetic route.
(S)-2-(Boc-amino)tetradecanoic acid is a valuable building block, particularly in the synthesis of lipopeptides and other modified biologics. However, its unique structure—combining a sterically demanding Boc protecting group with a long, lipophilic C14 alkyl chain—presents significant synthetic hurdles that often manifest as low reaction yields.[1][2][3] This guide will walk you through the common pitfalls and provide robust, field-proven strategies to achieve high-yield couplings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the coupling of this challenging amino acid.
Q1: Why are coupling reactions with (S)-2-(Boc-amino)tetradecanoic acid so frequently low-yielding?
The difficulty arises from a combination of two primary factors inherent to the molecule's structure:
-
Extreme Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group, combined with the C14 alkyl chain, creates a sterically congested environment around the carboxylic acid. This physically impedes the approach of the activating agent and the amine nucleophile, dramatically slowing down the rate of amide bond formation.[1][3][4] Standard coupling conditions are often insufficient to overcome this energy barrier.[5][6]
-
Solubility Mismatch: The molecule is amphipathic, but its overall character is highly lipophilic or "greasy" due to the long alkyl chain. It can exhibit poor solubility in common polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), especially at lower temperatures.[7] Incomplete dissolution leads to a heterogeneous reaction mixture, severely limiting reaction kinetics and leading to incomplete conversion.
Q2: What are the best "first-choice" coupling reagents for this molecule?
For sterically hindered substrates, standard carbodiimide reagents like EDC or DCC are often inefficient.[6] You should start with a more potent, third-generation uronium/aminium salt-based coupling reagent .
Our primary recommendation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[8][9] HATU is exceptionally effective for several reasons:
-
It forms a highly reactive OAt-active ester with the carboxylic acid.[8]
-
The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt and provides anchimeric assistance (neighboring group participation), which accelerates the coupling reaction.[8]
-
It is one of the most effective reagents for suppressing racemization, which is critical for maintaining the (S)-stereochemistry.[8][10]
Other excellent alternatives include HCTU (more reactive than HBTU) or the safer, non-explosive Oxyma-based reagent COMU .[11][12]
Q3: How should I select the optimal solvent for this reaction?
Solvent selection is critical and must balance the solubility of all reactants. While DMF is a workhorse solvent in peptide chemistry, it may not be optimal here.
-
Initial Choice: Start with Dichloromethane (DCM) or Tetrahydrofuran (THF) , as the lipophilic amino acid often has better solubility in these less polar solvents.
-
Co-Solvent Systems: If the amine coupling partner is a salt (e.g., a hydrochloride) and requires a more polar medium, a co-solvent system is highly recommended. A mixture of DCM/DMF (e.g., 3:1 or 1:1 v/v) often provides the best balance of solubility for both the lipophilic acid and the polar amine salt.[5]
-
Solubility Test: Before running the full-scale reaction, always perform a small-scale solubility test with your starting materials in the intended solvent at the reaction temperature.
Q4: Which base is appropriate, and how much should I use?
The choice of base is as important as the coupling reagent. You must use a sterically hindered, non-nucleophilic tertiary amine base .
-
Recommended Base: N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the standard choice.[11] Its bulky isopropyl groups prevent it from acting as a nucleophile and competing with your desired amine.
-
Stoichiometry: When using uronium/phosphonium reagents like HATU, a base is required for the initial activation step.[13] A common protocol uses 2 to 4 equivalents of DIPEA.[8][14] The first equivalent deprotonates the carboxylic acid, and the subsequent equivalents neutralize any acid present (e.g., from the amine salt) and facilitate the reaction.
Q5: How can I minimize the risk of racemization at the C2 stereocenter?
Preserving the (S)-stereochemistry is paramount. Racemization occurs via the formation of a 5(4H)-oxazolone intermediate, which is promoted by over-activation, high temperatures, and strong bases. To minimize it:
-
Use a HOAt-based Reagent: Use HATU or add HOAt as an additive if using a carbodiimide. The electronic nature of HOAt makes it a powerful racemization suppressant.[11][15]
-
Control Temperature: Perform the initial activation step (pre-activation) at 0 °C before adding the amine and allowing the reaction to slowly warm to room temperature. Avoid excessive heating unless absolutely necessary to drive the reaction to completion.[11]
-
Pre-activation: Allow the carboxylic acid, HATU, and base to stir for a few minutes before adding the amine. This ensures the rapid formation of the active ester, minimizing the time the free activated acid is present.[16]
Part 2: In-Depth Troubleshooting Guide
Use this guide when you encounter specific issues during your experiment.
Scenario 1: Low Conversion - Starting Material Persists on TLC/LC-MS
This is the most common failure mode and is typically caused by insufficient activation or poor reaction kinetics.
| Potential Cause | Underlying Rationale | Step-by-Step Solution |
| A: Inefficient Carboxyl Activation | The coupling reagent is not potent enough to overcome the high steric hindrance. This is common with carbodiimides like EDC/DCC.[6] | 1. Upgrade Reagent: Switch from carbodiimides to a uronium/aminium salt like HATU , HCTU , or COMU .[5][10] 2. Check Reagent Quality: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Hydrolysis will deactivate it. 3. Use Stoichiometric Equivalents: Use at least 1.0-1.2 equivalents of the coupling reagent relative to the carboxylic acid.[8] |
| B: Poor Solubility of Reactants | The lipophilic (S)-2-(Boc-amino)tetradecanoic acid is not fully dissolved, creating a heterogeneous mixture where the reaction can only occur at the phase interface. | 1. Change Solvent: Switch from DMF to DCM or a DCM/DMF mixture. 2. Increase Dilution: A more dilute reaction can sometimes help keep all components in solution. 3. Apply Gentle Heat: After adding all components, slowly warm the reaction to 35-40°C. Caution: Monitor for racemization if your product is susceptible.[5] |
| C: Insufficient Reaction Time | Sterically hindered couplings are inherently slow.[5] Standard reaction times of 1-4 hours may be insufficient. | 1. Extend Reaction Time: Allow the reaction to stir overnight at room temperature.[5] 2. Monitor Progress: Use TLC or LC-MS to monitor the disappearance of the limiting starting material before deciding to quench the reaction. |
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent Class | Examples | Pros | Cons / Considerations |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, simple byproducts. | Often inefficient for hindered substrates; high risk of racemization and N-acylurea formation without additives.[11][17] |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, low racemization. | Byproduct (HMPA from BOP) can be carcinogenic; generally more expensive.[13][17] |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU, HATU, COMU | Very high efficiency, fast reaction rates, excellent for hindered couplings.[10][11] | Can cause guanidinylation of the amine if used in large excess; HATU/HBTU contain potentially explosive HOBt/HOAt components (COMU is a safer alternative).[11][12] |
Scenario 2: Good Conversion but Low Isolated Yield after Purification
This indicates that while the reaction may have worked, the desired product is being lost during workup and purification.
| Potential Cause | Underlying Rationale | Step-by-Step Solution |
| A: Difficult Purification | The product is highly lipophilic, similar to the starting acid and some byproducts (e.g., tetramethylurea from HATU). It may streak or co-elute on standard silica gel. | 1. Switch to Reverse-Phase Chromatography: This is the most effective method. Use a C8 or C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA.[18][19] 2. Trituration: Before chromatography, attempt to triturate the crude product. Dissolve it in a minimal amount of a solvent like DCM or Ethyl Acetate and add a large volume of a non-polar solvent like hexanes or pentane while stirring. The desired product may precipitate, leaving greasy impurities in the solvent. 3. Aqueous Workup Optimization: During liquid-liquid extraction, be aware that the lipophilic product may have low solubility in the aqueous phase. Minimize the number of aqueous washes or use brine to reduce product loss. |
| B: Unidentified Side Products | An unexpected side reaction is consuming the starting material or product. | 1. N-Acylurea Formation: If using a carbodiimide (EDC/DCC), this is a likely culprit.[20] Solution: Always include an additive like HOBt or HOAt (1.0 eq) or switch to a uronium/phosphonium reagent.[11] 2. Guanidinylation of Amine: If using a uronium reagent (like HATU) in large excess, it can react directly with the amine. Solution: Use the carboxylic acid and coupling reagent in near-stoichiometric amounts (1:1.05) and pre-activate before adding the amine.[12][16] |
Part 3: Recommended Protocols & Visualizations
Protocol 1: High-Yield Coupling of (S)-2-(Boc-amino)tetradecanoic acid using HATU
This protocol is optimized for sterically hindered and lipophilic substrates.
Materials:
-
(S)-2-(Boc-amino)tetradecanoic acid (1.0 eq)
-
Amine coupling partner (1.0-1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DCM (or DCM/DMF 3:1)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-2-(Boc-amino)tetradecanoic acid (1.0 eq) and dissolve it in anhydrous DCM.
-
Add HATU (1.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add DIPEA (3.0 eq) dropwise while stirring.
-
Allow the mixture to stir at 0 °C for 5-10 minutes. This is the pre-activation step. You should see a clear, homogeneous solution.
-
In a separate flask, dissolve the amine partner (1.0-1.1 eq) in a minimal amount of anhydrous DCM. If the amine is a hydrochloride salt, it may not fully dissolve until added to the reaction mixture with excess base.
-
Add the amine solution to the activated acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-18 hours, monitoring the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 5% citric acid solution (or 1N HCl), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography (starting with a non-polar eluent system) or, preferably, by reverse-phase HPLC.[18][19]
Visualizations
Diagram 1: Troubleshooting Workflow for Low-Yield Couplings
Caption: The two-step process of amide bond formation using HATU.
References
-
Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]
-
Horiki, K., Igano, K., & Inouye, K. (1978). Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. PubMed. [Link]
-
AAPPTEC. Coupling Reagents. AAPPTEC Peptides. [Link]
-
Modern Peptide Synthesis. Optimizing Peptide Coupling: Key Techniques. Modern Peptide Synthesis. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(6), 335-340. [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Ohkubo, K., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(39), 9035-9044. [Link]
-
Organic Chemistry Explained. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Royal Society of Chemistry. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Reddit r/Chempros. (2024, December 16). HATU coupling - what's the best order? Reddit. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The synthesis of sterically hindered amides. PubMed. [Link]
-
Cox, M., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]
-
Al-Masri, M., et al. (2024). Advances in Therapeutic Peptides Separation and Purification. MDPI. [Link]
-
The Nest Group, Inc. (2009, June 12). A Brief Overview of Polypeptide Purification Techniques. The Nest Group. [Link]
-
Pal, A., & Kumar, S. (2005). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. PMC. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. benchchem.com [benchchem.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. m.youtube.com [m.youtube.com]
- 14. peptide.com [peptide.com]
- 15. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. peptide.com [peptide.com]
- 18. polypeptide.com [polypeptide.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
Technical Support Center: Enhancing the Synthesis of N-Myristoylated Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-myristoylated peptides. The addition of the 14-carbon myristoyl group significantly increases the hydrophobicity of a peptide, often leading to challenges during solid-phase peptide synthesis (SPPS), cleavage, and purification. This resource is designed to help you navigate these complexities, improve synthesis outcomes, and ensure the integrity of your final product.
Troubleshooting Guide: On-Resin and Post-Cleavage Issues
This section addresses specific problems you may encounter during the synthesis of N-myristoylated peptides. The core issue often stems from peptide aggregation, where growing chains interact with each other, hindering reaction kinetics.[1]
Issue 1: Poor Coupling Efficiency or Failed Elongation After N-Myristoylation
Symptoms:
-
A positive ninhydrin or TNBS test after a coupling step, indicating incomplete reaction.
-
Mass spectrometry (MS) analysis of a test cleavage reveals a significant amount of truncated sequences, specifically termination after the myristoyl group was added.
-
Visible shrinking or clumping of the resin bed, which fails to swell properly.[2]
Root Cause Analysis: The highly hydrophobic myristoyl group, combined with a hydrophobic peptide sequence, promotes strong intermolecular hydrogen bonding between peptide chains attached to the resin.[1] This on-resin aggregation can physically block the N-terminal amine, preventing subsequent amino acids from coupling efficiently.[1]
Solutions & Protocols:
-
Incorporate Structure-Disrupting Elements: The most effective strategy is to proactively disrupt the formation of secondary structures like β-sheets that cause aggregation.[3][4]
-
Pseudoproline Dipeptides: These are powerful tools for breaking up aggregation.[3] They insert a "kink" into the peptide backbone, disrupting the interchain hydrogen bonding responsible for aggregation.[3][5]
-
Protocol: When your sequence contains a Ser, Thr, or Cys, substitute the residue and the preceding amino acid with the corresponding commercially available Fmoc-Xaa-Ser/Thr/Cys(ΨPro)-OH dipeptide.[4] For maximum benefit, insert a pseudoproline every 5-6 residues, particularly before a hydrophobic stretch.[5]
-
-
Backbone Amide Protection (Dmb/Hmb): For sequences lacking Ser/Thr/Cys at optimal positions, derivatives like Fmoc-Ala-(Dmb)Gly-OH can be used. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents hydrogen bond formation.[2] This protection is removed during the final TFA cleavage.[1][2]
-
-
Optimize Synthesis Solvents and Reagents:
-
Chaotropic Salts: Adding salts like LiCl or NaClO₄ to your DMF solvent can help break up existing secondary structures.[1][6]
-
High-Swelling Resins: Use a resin with good swelling properties, such as a PEG-based resin (e.g., TentaGel), which can help keep the peptide chains separated and reduce aggregation.[7]
-
-
Employ Microwave-Assisted SPPS: Microwave energy can accelerate coupling reactions and, importantly, the elevated temperatures help to disrupt on-resin aggregation, improving synthesis efficiency for difficult sequences.[7][8]
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// Edges start -> check_coupling; check_coupling -> incomplete_coupling [label="Positive Test"]; check_coupling -> success [label="Negative Test"]; incomplete_coupling -> strategy; strategy -> pseudoproline [label="If Ser/Thr/Cys\nis present"]; strategy -> chaotropic [label="Immediate intervention"]; strategy -> microwave [label="If equipment\nis available"]; strategy -> resin_choice [label="Proactive choice\nfor resynthesis"]; pseudoproline -> reassess; chaotropic -> reassess; microwave -> reassess; resin_choice -> reassess; reassess -> success [label="Improved"]; reassess -> failure [label="No Improvement"]; }
Figure 1. Decision workflow for addressing poor coupling during SPPS.
Issue 2: Low Yield or Insoluble Product After Cleavage and Precipitation
Symptoms:
-
After adding the cleavage cocktail to the resin, you observe a gel-like substance.
-
The cleaved peptide fails to precipitate effectively when added to cold ether.
-
The precipitated crude product is difficult to dissolve in standard HPLC solvents like water/acetonitrile.[9]
Root Cause Analysis: The hydrophobicity that causes on-resin aggregation can persist post-cleavage. The full-length, deprotected N-myristoylated peptide is often poorly soluble in the highly polar TFA/ether mixture, leading to poor recovery and handling issues.
Solutions & Protocols:
-
Optimize Cleavage Cocktail: For hydrophobic peptides, standard cleavage cocktails may be insufficient. The choice of scavengers is critical to prevent side reactions and aid solubility.[10][11]
-
Improve Precipitation and Isolation:
-
Alternative Solvents: If the peptide precipitates poorly in diethyl ether, try a less polar solvent like methyl t-butyl ether (MTBE) or a mixture of ether and hexane.
-
Direct to HPLC: For extremely difficult peptides, you can consider a direct workup. After cleavage, evaporate the TFA under a stream of nitrogen and attempt to dissolve the resulting oil or film directly in a solvent suitable for HPLC injection, such as DMSO or a small amount of DMF, followed by dilution with the initial mobile phase.
-
-
Solubilization of Crude Product:
-
Initial Solvent: For highly hydrophobic peptides, attempt to dissolve a small test amount in an organic solvent first, such as DMSO.[14] Once dissolved, gradually add your aqueous HPLC buffer to the desired concentration.[9][14]
-
pH Adjustment: If the peptide has charged residues, adjusting the pH can significantly improve solubility.[15] For basic peptides (net positive charge), use a dilute acetic acid solution. For acidic peptides (net negative charge), use a dilute ammonium bicarbonate solution.[9][14]
-
Comparative Overview of Anti-Aggregation Strategies
| Strategy | Mechanism of Action | Best For | Considerations |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[3][5] | Sequences containing Ser, Thr, or Cys, especially before hydrophobic regions.[4][5] | Must be incorporated as a dipeptide unit. Optimal spacing is every 5-6 residues.[5] |
| Backbone Amide Protection (Dmb/Hmb) | A bulky group on the backbone nitrogen physically prevents inter-chain hydrogen bonding.[2] | "Difficult" sequences where pseudoprolines cannot be placed optimally, particularly at Gly residues. | Coupling onto the Dmb-protected amino acid can be slow. Using pre-formed dipeptides is recommended.[2] |
| Chaotropic Salts (e.g., LiCl) | Disrupts hydrogen bond networks and secondary structures through solvation effects.[1][6] | Immediate intervention for an ongoing synthesis that has started to aggregate. | Must be thoroughly washed out after use. Can potentially be added directly to the coupling mixture.[1] |
| High-Swelling PEG Resins | The polyethylene glycol (PEG) matrix improves solvation and physically separates growing peptide chains, minimizing interaction.[7] | Long or known aggregation-prone sequences, including hydrophobic peptides. | Typically have a lower loading capacity than standard polystyrene resins.[8] |
Frequently Asked Questions (FAQs)
Q1: At what point should I add the myristic acid? A: The myristic acid should be coupled to the N-terminal amine of the fully assembled peptide sequence before cleavage from the resin. This is done using standard peptide coupling protocols (e.g., using HBTU/DIEA or HATU/DIEA) as if it were another amino acid.[16]
Q2: Will N-terminal myristoylation affect the overall charge of my peptide? A: Yes. The acylation of the N-terminal alpha-amine removes a positive charge (at neutral/acidic pH). This neutralization of the N-terminus can decrease the overall solubility of the peptide in aqueous solutions, especially if the sequence does not contain many other charged residues.[17]
Q3: Can I use a different fatty acid, and will these strategies still work? A: Yes, these strategies are generally applicable for the synthesis of other lipopeptides (e.g., palmitoylated peptides).[16] The longer the fatty acid chain, the more hydrophobic the resulting peptide will be, and the more critical these anti-aggregation strategies become.
Q4: Are there alternatives to adding the fatty acid during SPPS? A: While less common for standard synthesis, alternative methods are being developed. These include enzymatic approaches or selective N-terminal modification in solution after the peptide has been synthesized and purified.[18][19] However, these often require more complex reaction setups and are not as straightforward as on-resin acylation. Ribosomal synthesis methods are also being explored for producing N-terminally modified peptides.[20]
Q5: My peptide is still insoluble after trying everything. What are my options? A: If the final, purified peptide is intended for cell-based assays or other aqueous applications and remains insoluble, you may need to consider resynthesis with sequence modifications. This could involve adding hydrophilic amino acids (like Lys or Arg) or attaching a temporary or permanent solubilizing tag, such as a short PEG chain, to improve handling.[6][15][21]
References
- BenchChem.
- GenScript. (2024, July 11).
- Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
- Activotec. Pseudoproline Dipeptides Archives.
- Benchchem.
- Angewandte Chemie International Edition. (2026, January 10).
- MilliporeSigma.
- ChemPep.
- Peptides. Cleavage Cocktails; Reagent B.
- ResearchGate.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides.
- Journal of Peptide Science. (2010, February). Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain.
- ResearchGate. (2026, January 20).
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Nature Protocols. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Frontiers in Bioengineering and Biotechnology. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- AAPPTec.
- Oxford Academic. (2025, March 4).
- Academia.edu. A cleavage cocktail for methionine-containing peptides.
- ResearchGate. (2020, December 22).
- Peptide Solubiliz
- Unparalleled Solid Phase Peptide Peptide Synthesis.
- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- LifeTein.
- Custom Peptide Synthesis Frequently Asked Questions.
- LifeTein. (2024, January 11).
- Creative Proteomics. (2016, July 15). Solid Phase Peptide Synthesis: 4 Key Practical Tips.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. genscript.com [genscript.com]
- 7. biovera.com.au [biovera.com.au]
- 8. cem.hu [cem.hu]
- 9. jpt.com [jpt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Custom Peptide Synthesis Frequently Asked Questions [peptide2.com]
- 15. lifetein.com [lifetein.com]
- 16. peptide.com [peptide.com]
- 17. lifetein.com [lifetein.com]
- 18. Selective N-Terminal Modification of Peptides and Proteins Using Fatty Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Solid Phase Peptide Synthesis: 4 Key Practical Tips - Creative Proteomics Blog [creative-proteomics.com]
Technical Support Center: Preventing Lipopeptide Aggregation in Solution
Welcome to the technical support center for handling lipopeptides. This guide is designed for researchers, scientists, and drug development professionals who work with these powerful but often challenging molecules. Lipopeptides, due to their amphiphilic nature—possessing both a hydrophilic peptide head and a hydrophobic lipid tail—have a strong tendency to self-assemble and aggregate in aqueous solutions.[1][2] This aggregation can lead to loss of efficacy, altered pharmacokinetics, reduced stability, and difficulties in formulation and analysis.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, prevent, and resolve aggregation issues, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Diagnosing and Solving Aggregation
Aggregation can manifest immediately upon reconstitution or develop over time. Use this guide to identify the root cause and implement the appropriate solution.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing lipopeptide aggregation. Start with the initial problem and follow the path that best describes your observation.
Caption: Troubleshooting workflow for lipopeptide aggregation.
Part 1: Initial Reconstitution Protocol
The single most critical step to prevent aggregation is the initial solubilization. The hydrophobic lipid tails will rapidly cause aggregation if exposed directly to an aqueous environment.
Problem: Lyophilized powder forms insoluble particles or a cloudy suspension immediately upon adding buffer.
Causality: The hydrophobic lipid moieties are driven to associate to minimize their contact with water, a phenomenon known as the hydrophobic effect. This process is often kinetically irreversible.
Solution: The Two-Step Solubilization Method
This is the foundational technique for successfully dissolving amphiphilic lipopeptides.
Experimental Protocol:
-
Organic Solvent First: Before introducing any aqueous solution, dissolve the lyophilized lipopeptide in a minimal amount of a compatible organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices for highly hydrophobic peptides.[5][6][7] For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), use DMF to avoid oxidation that can be caused by DMSO.[6][7][8]
-
Procedure: Add a small volume of the organic solvent (e.g., 20-50 µL) directly to the vial of lyophilized powder to create a concentrated stock. Gently vortex or sonicate to ensure complete dissolution.[5][9]
-
-
Stepwise Aqueous Dilution: Once the lipopeptide is fully dissolved in the organic solvent, you can dilute it into your desired aqueous buffer.
-
Procedure: Add the aqueous buffer to the organic stock solution slowly and incrementally, vortexing between each addition.[5] Never add the organic stock directly to the full volume of aqueous buffer. This gradual introduction allows the lipopeptide molecules to properly solvate without crashing out of solution.
-
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your working solution, as it may interfere with downstream biological assays. A final concentration of <1% DMSO is generally well-tolerated in cell-based experiments.[5]
Part 2: Optimizing the Aqueous Solution
If aggregation occurs after successful initial reconstitution (e.g., during storage, temperature changes, or concentration steps), the composition of your aqueous buffer is the likely culprit.
Problem: A clear lipopeptide solution becomes cloudy, forms a precipitate, or turns into a gel over time.
Causality: The stability of a lipopeptide in solution is a delicate balance of intermolecular forces. Changes in pH, ionic strength, or concentration can disrupt this balance, favoring aggregation.[10][11]
Parameter 1: pH and Net Charge
Mechanism: Electrostatic repulsion is a powerful force that counteracts hydrophobic aggregation. By ensuring each lipopeptide molecule has a significant net positive or negative charge, you can force them to repel one another. The net charge is lowest near the peptide's isoelectric point (pI), making aggregation highly favorable at this pH.[12][13][14]
Troubleshooting Steps:
-
Calculate the pI: Determine the theoretical isoelectric point (pI) of the peptide portion of your molecule using an online tool.
-
Adjust Buffer pH: Formulate your buffer to have a pH at least 2 units above or below the calculated pI.[13]
Parameter 2: Ionic Strength (Salt Concentration)
Mechanism: The effect of ionic strength is complex and can be counterintuitive. Salts can screen electrostatic interactions, which can either stabilize or destabilize the solution.[13]
-
Charge Screening: At low-to-moderate concentrations, salts can shield the charges on the peptide, which can sometimes reduce electrostatic repulsion and promote aggregation.
-
Hydrophobic Interactions: At very high concentrations, some salts can disrupt the structure of water, weakening the hydrophobic effect and thereby increasing solubility (the "salting in" effect). Conversely, other salts can enhance the hydrophobic effect, causing the lipopeptide to precipitate (the "salting out" effect).
Troubleshooting Steps:
-
Start Low: Begin with a buffer of low ionic strength (e.g., 10-25 mM).
-
Screen Salts: If aggregation persists, screen a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).[10][16] The optimal concentration is highly dependent on the specific lipopeptide sequence.
Parameter 3: Excipients and Additives
When pH and ionic strength adjustments are insufficient, incorporating stabilizing excipients can provide a solution.[4]
1. Detergents (Surfactants):
-
Mechanism: Non-ionic or zwitterionic detergents form micelles that can encapsulate the hydrophobic lipid tails of the lipopeptides, effectively shielding them from the aqueous environment and preventing self-association.[17][18][19]
-
Examples: Tween® 20, Triton™ X-100, or zwitterionic detergents like CHAPS.
-
Protocol: Add the detergent at a concentration above its critical micelle concentration (CMC). Start with a low concentration (e.g., 0.01-0.1%) and optimize as needed.
2. Chaotropic Agents:
-
Mechanism: Chaotropes like urea and guanidine hydrochloride (GdnHCl) disrupt the hydrogen-bonding network of water.[20] This makes the aqueous environment more "welcoming" to the hydrophobic lipid tails, weakening the hydrophobic effect that drives aggregation.[21]
-
Caution: These are denaturing agents and will disrupt the secondary structure of the peptide. They are useful for solubilizing aggregates for analytical purposes (like SDS-PAGE) but are generally not compatible with functional or cell-based assays unless removed by a subsequent step like dialysis.[12][20]
3. Sugars and Polyols:
-
Mechanism: These molecules are preferentially excluded from the lipopeptide's surface, which thermodynamically favors a more compact, stable, and soluble state.
-
Examples: Sucrose, glycerol, trehalose, or mannitol.[22][23]
-
Protocol: Typically used at high concentrations (e.g., 5-10% w/v for sucrose or glycerol).
Summary of Key Parameters
| Parameter | Effect on Aggregation | Recommended Action & Considerations |
| Reconstitution | High risk if done directly in aqueous buffer. | Always dissolve in an organic solvent (DMSO, DMF) first , then titrate in the aqueous solution.[5][6][9] |
| pH | Aggregation is maximal at or near the peptide's isoelectric point (pI). | Maintain a buffer pH at least 2 units away from the pI to maximize electrostatic repulsion.[13][14] |
| Ionic Strength | Complex effect; can either screen repulsion or alter hydrophobic interactions. | Start with low salt (10-25 mM). Screen different concentrations if needed; the effect is peptide-dependent.[10][13][16] |
| Concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[4][11] | Work with the lowest feasible concentration. If high concentrations are needed, optimization of buffer conditions is critical. |
| Temperature | Can affect solubility and the kinetics of aggregation. | Store stock solutions frozen at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[6][24] |
| Additives | Can significantly enhance solubility and prevent aggregation. | Use detergents (Tween), chaotropes (Urea), or sugars (Sucrose) based on experimental compatibility.[4][18][22] |
Frequently Asked Questions (FAQs)
Q1: How can I visually confirm if my lipopeptide is aggregated? A: The most common signs are cloudiness (turbidity), visible precipitates, or the formation of a gel-like substance. For a more quantitative assessment, techniques like Dynamic Light Scattering (DLS) can measure the size of particles in solution, while measuring absorbance at 340-600 nm can quantify turbidity.
Q2: I successfully dissolved my lipopeptide, but it crashed out of solution after I froze and thawed the aliquot. Why? A: Freeze-thaw cycles can promote aggregation. As ice crystals form, the concentration of the lipopeptide in the remaining liquid phase increases dramatically, forcing molecules into close proximity. To avoid this, store your stock solution in small, single-use aliquots at -20°C or -80°C.[6][24]
Q3: Can I use sonication to break up aggregates? A: Sonication can be helpful during the initial dissolution step to break up lyophilized powder in an organic solvent.[5][9] However, it is generally not an effective or reliable method for reversing established aggregates in an aqueous solution. It may temporarily disperse large particles, but they will likely re-aggregate quickly. The focus should be on prevention.
Q4: My lipopeptide sequence is extremely hydrophobic. The standard DMSO/water protocol isn't working. What else can I try? A: For exceptionally challenging sequences, you may need stronger solubilizing agents. You can try dissolving the peptide in chaotropic agents like 6 M GdnHCl or 8 M urea.[6][8][15] Remember that these will denature the peptide's structure and are often not suitable for functional assays. Another option is to screen different organic co-solvents like isopropanol or acetonitrile.[5][7]
Q5: Will the excipients (detergents, urea, etc.) interfere with my downstream assay? A: Absolutely. This is a critical consideration. Detergents can disrupt cell membranes, and organic solvents can be toxic to cells at higher concentrations.[5] Chaotropic agents will denature proteins in your assay. You must always run appropriate vehicle controls (your final buffer with all additives but without the lipopeptide) to ensure that the excipients themselves are not causing the observed biological effect. If possible, choose the mildest additive that effectively prevents aggregation.
References
- Effect of Ionic Strength on the Aggregation Propensity of Aβ1-42 Peptide: An In-silico Study. (2020).
- Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008). Neurelis.
- Dendrimer and Peptide Based Excipients for the Attenuation of Protein Aggreg
- Use of excipients to control aggregation in peptide and protein formul
- How to avoid protein aggregation during protein concentration?. (2013).
- Effect of Ionic Strength on the Aggregation Propensity of Aβ1-42 Peptide: An In-silico Study. (2025). MDPI.
- How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Comput
- Peptide Solubiliz
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). PMC.
- Storage and Handling Synthetic Peptides. (2005). Sigma-Aldrich.
- Use of excipients to control aggregation in peptide and protein formulations. (2025).
- Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. (2016). G-Biosciences.
- Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. (2023).
- Synthetic Peptide Handling & Storage Protocol. MilliporeSigma.
- Effect of ionic strength on the aggregation kinetics of the amidated amyloid beta peptide Aβ (1-40) in aqueous solutions. (2017). PubMed.
- Handling and Storage of Synthetic Peptides. Scribd.
- Additive and Synergistic Membrane Permeabilization by Antimicrobial (Lipo)Peptides and Detergents. (2017). PMC.
- Peptide Handling Guide; Tips on Storage of Synthetic Peptides. LifeTein.
- Detection and prevention of protein aggregation before, during, and after purific
- Development of lipopeptide detergents for the solubilization and crystallization of membrane proteins. (2005). SciSpace.
- Solubilization and Stabilization of Isolated Photosystem I Complex with Lipopeptide Detergents. (2013). PMC.
- Improved protein disaggregation and refolding using high pressure. (2002).
- How to dissolve a peptide?. Agrisera.
- Solubility Guidelines for Peptides. Sigma-Aldrich.
- Preventing Protein Aggreg
- Cell Adhesion Motif-Functionalized Lipopeptides: Nanostructure and Selective Myoblast Cytocomp
- Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtr
- Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentr
- Guidelines for Dissolving Peptides. GenScript.
- How to dissolve, handle and store synthetic peptides. LifeTein.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). The Royal Society Publishing.
- Lipopeptide detergents for membrane protein studies. (2009). PubMed.
- Dissolving Purified Peptides. AAPPTEC.
- Handling and Storage Guidelines for Peptides. Bachem.
- A Spectroscopic and Molecular Dynamics Study on the Aggregation Properties of a Lipopeptide Analogue of Liraglutide, a Therapeutic Peptide against Diabetes Type 2. (2023). MDPI.
- Detergents and their uses in membrane protein science. The Wolfson Centre for Applied Structural Biology.
- Micellization of Lipopeptides Containing Toll-like Receptor Agonist and Integrin Binding Sequences. (2024). CentAUR.
- Semaglutide Aggregates into Oligomeric Micelles and Short Fibrils in Aqueous Solution. (2025).
- Aggregation of the Naturally Occurring Lipopeptide, Surfactin, at Interfaces and in Solution: An Unusual Type of Surfactant?. (2009).
- Lipopeptides for Vaccine Development. (2021).
Sources
- 1. Cell Adhesion Motif-Functionalized Lipopeptides: Nanostructure and Selective Myoblast Cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. neurelis.com [neurelis.com]
- 4. scispace.com [scispace.com]
- 5. jpt.com [jpt.com]
- 6. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. agrisera.com [agrisera.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Additive and Synergistic Membrane Permeabilization by Antimicrobial (Lipo)Peptides and Detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. utsouthwestern.edu [utsouthwestern.edu]
- 22. researchgate.net [researchgate.net]
- 23. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
How to confirm complete removal of the Boc protecting group
[1][2]
Status: Operational Ticket Topic: Confirmation of tert-butyloxycarbonyl (Boc) Removal Assigned Specialist: Senior Application Scientist
Core Directive: The De-Boc Mechanism & Monitoring Strategy
Effective troubleshooting requires understanding the "invisible" chemistry. You are not just removing a protecting group; you are managing the generation of a reactive electrophile (the tert-butyl cation).[1][2][3][4]
The Mechanism:
Acidic cleavage protonates the carbamate oxygen, leading to the ejection of the tert-butyl cation (
Critical Failure Point: The ejected
Workflow Visualization
The following diagram outlines the logical decision-making process for confirming deprotection.
Caption: Logical workflow for monitoring Boc deprotection, moving from rapid qualitative checks (TLC) to definitive structural confirmation (NMR/MS).
Quick Diagnostics: TLC & Colorimetric Tests
Goal: Rapid, qualitative "Yes/No" confirmation during the reaction.
The "Ninhydrin Switch"
Boc-protected amines and free amines react differently to stains. This differential staining is your primary in-process control.
| Reagent | Boc-Protected Amine (SM) | Free Amine (Product) | Mechanism Note |
| Ninhydrin | Negative/Weak (Requires high heat/time to cleave Boc on plate) | Positive (Deep Blue/Purple) | Reacts with free primary/secondary amines to form Ruhemann’s purple. |
| Iodine ( | Positive (Yellow/Brown) | Positive (Yellow/Brown) | Non-specific adsorption; good for checking mass balance but not deprotection status. |
| Bromocresol Green | Negative | Positive (Blue on Yellow background) | pH indicator. Detects the acidic ammonium salt formed after deprotection. |
Expert Tip: If your product is a secondary amine, Ninhydrin may yield a fainter red/brown color rather than deep purple. In this case, use Phosphomolybdic Acid (PMA) or KMnO4 to confirm the disappearance of the specific SM spot (based on Rf difference).
Definitive Confirmation: NMR Spectroscopy
Goal: Structural proof and purity assessment. This is the "Gold Standard."
Proton ( H) NMR
The disappearance of the Boc signal is the most distinct change in the spectrum.
-
The Signal: A sharp, intense singlet integrating to 9 protons.
-
Location: Typically 1.35 – 1.45 ppm (
or ). -
Rotamers: Boc-amines often exhibit rotamers (broad or split peaks) due to restricted rotation around the carbamate C-N bond. Confirmation of removal is indicated by the sharpening of adjacent signals once the steric bulk of the Boc group is removed.
Carbon ( C) NMR
Three specific signals must vanish to confirm complete removal.
| Carbon Type | Chemical Shift ( | Diagnostic Change |
| Methyl Carbons ( | ~28.0 - 28.5 ppm | Disappears. (Huge signal, 3 equivalent carbons). |
| Quaternary Carbon ( | ~79.0 - 82.0 ppm | Disappears. |
| Carbonyl Carbon ( | ~155.0 - 156.0 ppm | Disappears. (Note: Free amine salts have no carbonyl). |
Trace Analysis: LC-MS & HPLC
Goal: High-sensitivity detection of starting material or side products.
Mass Shift Logic
-
Target Mass:
. -
Calculation: The Boc group adds 100.12 Da to the molecular weight.
-
Confirmation: Look for a mass decrease of 100 Da (or 101 Da in positive ion mode compared to SM).
-
The "M-56" Trap: If you observe a mass loss of only 56 Da (isobutylene), you may have the carbamic acid intermediate (rare, usually decarboxylates) or a re-adducted species .
-
HPLC Retention Time
-
Shift: The free amine is significantly more polar than the Boc-protected precursor.
-
Result: Expect a significant decrease in retention time (shift to the left) on reverse-phase (C18) columns.
-
Caution: If running in acidic media (0.1% formic acid), the amine will be protonated (
), making it even more polar and potentially eluting in the solvent front (void volume).
Troubleshooting & FAQs
Goal: Solving specific "Why didn't it work?" scenarios.
Q1: I see the product mass, but NMR shows a persistent tert-butyl singlet.
Diagnosis: You have likely formed a scavenger adduct or a tert-butyl ether/ester .
Explanation: The
-
Add Scavengers : Use a "Cocktail" instead of neat TFA.
-
Standard: TFA:Triethylsilane:Water (95:2.5:2.5).[6]
-
For Cys/Met/Trp: Add Dithiothreitol (DTT) or Ethane Dithiol (EDT) .
-
-
Extended Reaction: Sometimes the alkylation is reversible (kinetic vs. thermodynamic control); stirring longer with high scavenger load can reverse it.
Q2: My product is stuck as a salt and I can't extract it.
Diagnosis: Amine salts (TFA/HCl) are highly water-soluble and resist extraction into organic solvents (DCM/EtOAc). Solution:
-
The "Free Base" Workup: After removing TFA/volatiles in vacuo, redissolve the residue in organic solvent (DCM). Wash vigorously with saturated aqueous
or 1M NaOH (if stable). This deprotonates the amine ( ), pushing it into the organic layer. -
Ion Exchange: Use a basic resin (e.g., Amberlyst A-21) to neutralize the salt without aqueous workup.
Q3: The reaction is incomplete even after 24 hours.
Diagnosis: Steric hindrance or insufficient acid strength. Solution:
-
Switch from TFA/DCM to 4M HCl in Dioxane (stronger acid, different solvent environment).
-
Increase temperature to 35-40°C (carefully monitor for degradation).
-
Use microwave irradiation (5-10 mins at 60°C) for stubborn substrates.
Troubleshooting Logic Tree
Caption: Diagnostic tree for addressing common Boc deprotection failures (Stalling vs. Side-reactions).
Validated Protocols
Protocol A: Standard TFA Deprotection (General Purpose)
-
Dissolve Boc-amine (1.0 equiv) in DCM (0.1 M concentration).
-
Add Trifluoroacetic acid (TFA) (10–20 equiv). Note: A 1:1 v/v ratio of DCM:TFA is standard.
-
Critical Step: Add Triethylsilane (TES) (2.0 equiv) if the molecule contains electron-rich aromatics.
-
Stir at Room Temperature for 1–4 hours. Monitor by TLC (Ninhydrin).[5][7][8][9]
-
Concentrate in vacuo. Co-evaporate with toluene (
) or diethyl ether to remove residual TFA.
Protocol B: HCl in Dioxane (Non-Volatile/Stronger Acid)
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. (The definitive guide on functional group tolerance).
-
Lundt, B. F.; et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept.[6] Protein Res.[6]1978 , 12, 258.[6] (Seminal paper on scavenger cocktails).
-
Han, G.; et al. "Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride." J. Org.[11] Chem.2020 , 85, 10250–10259.
-
Sigma-Aldrich (Merck). "Boc Group Removal Protocol." Technical Bulletin.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC deprotection [ms.bzchemicals.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 8. TLC stains [reachdevices.com]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Minimizing racemization during the activation of (S)-2-(Boc-amino)tetradecanoic acid
Case ID: RAC-C14-BOC Subject: Minimizing Racemization During Activation of Lipophilic Amino Acids Status: Open Assigned Specialist: Senior Application Scientist
Core Issue: The "Lipophilic Trap"
Welcome to the technical support center. You are likely facing a specific challenge with (S)-2-(Boc-amino)tetradecanoic acid (also known as Boc-C14-OH or Boc-Myristoyl-amino acid).
The Problem:
Unlike standard amino acids (e.g., Boc-Ala-OH), this molecule possesses a long aliphatic side chain (
-
Aggregation: The hydrophobic tail induces micelle-like aggregation in polar solvents (DMF), shielding the reactive carboxylate.
-
Slow Kinetics: Steric bulk and aggregation dramatically slow down the nucleophilic attack by the amine.
-
Racemization Window: The longer the carboxylate remains in its activated state without coupling, the higher the probability of proton abstraction at the
-carbon (enolization).
The Solution: You must prioritize neutral activation conditions and chaotropic solvation over sheer coupling power.
Mechanism of Failure: Why Racemization Occurs
For Boc-amino acids, the 5(4H)-oxazolone pathway is generally suppressed compared to acyl-protected amino acids. The primary failure mode for your molecule is Base-Catalyzed Direct Enolization .
Diagram 1: The Racemization Pathway
The following diagram illustrates the competition between the desired coupling and the fatal enolization, driven by base selection.
Caption: Figure 1. Kinetic competition between coupling and enolization.[1] The long C14 chain slows the "Green" path, increasing exposure to the "Red" path.
Recommended Protocols
Do not use standard Fmoc protocols (like HBTU/DIEA) blindly. The presence of base is your enemy.
Protocol A: The "Safe" Method (Carbodiimide/Oxyma)
Best for: Maximum enantiomeric purity. Mechanism: Carbodiimides (DIC) activate the acid without exogenous base. Oxyma Pure acts as a nucleophile to form a stable, less reactive ester that suppresses racemization.
| Step | Action | Technical Rationale |
| 1. Solvation | Dissolve 1.0 eq Boc-C14-OH and 1.0 eq Oxyma Pure in 1:1 DMF/DCM . | DCM breaks hydrophobic aggregation of the C14 chain; DMF solubilizes the polar head. |
| 2. Activation | Add 1.0 eq DIC (Diisopropylcarbodiimide). | DIC is neutral. Avoiding base prevents |
| 3.[1] Pre-activation | Stir for 2–3 minutes at 0°C. | Allows formation of the active Oxyma ester. Keep cold to slow enolization. |
| 4. Coupling | Add to resin/amine. | |
| 5.[2][3] Monitoring | Check pH. Keep pH < 7.5. | If pH is acidic, the coupling will be slow but chiral-safe. |
Protocol B: The "Power" Method (HATU/Collidine)
Best for: Sterically hindered amines where DIC fails.
Risk: High. Requires strict base control.
Modification: Replace DIEA with Collidine (TMP) . Collidine is a weaker, sterically hindered base that struggles to abstract the
| Parameter | Specification |
| Coupling Reagent | HATU (0.95 eq relative to AA) |
| Base | 2,4,6-Collidine (2.0 eq exactly) |
| Solvent | NMP (N-Methyl-2-pyrrolidone) |
| Pre-activation | 0 minutes (Add Base last, in situ) |
Critical Warning: Never pre-activate uronium salts (HATU/HBTU) with base for this molecule. The activated ester will racemize instantly before finding the amine.
Troubleshooting & Optimization Logic
Use this decision tree to diagnose issues with your synthesis.
Diagram 2: Troubleshooting Workflow
Caption: Figure 2. Diagnostic logic for C14-amino acid activation issues.
Frequently Asked Questions (FAQ)
Q: Can I use HOBt instead of Oxyma Pure? A: You can, but Oxyma Pure is superior. Studies by Albericio et al.[1][4] have demonstrated that Oxyma Pure shows lower racemization rates than HOBt and comparable rates to the more expensive HOAt, particularly in carbodiimide couplings. Furthermore, Oxyma is non-explosive.[2]
Q: Why is the solution turning cloudy upon adding the amino acid? A: This is the "Lipophilic Trap." The C14 chain is not soluble in pure DMF at high concentrations.
-
Fix: Use a binary solvent system. A mixture of DCM:DMF (1:1) or THF:DMF will solvate both the lipophilic tail and the polar activated head.
Q: How do I measure the racemization of this specific molecule? A: Standard C18 HPLC might not separate the D/L isomers of such a lipophilic molecule easily.
-
Method 1 (Marfey's Reagent): Hydrolyze a small aliquot, derivatize with FDAA (Marfey's reagent), and analyze via LC-MS. The diastereomers usually separate well.
-
Method 2 (Chiral Column): Use a polysaccharide-based chiral column (e.g., CHIRALPAK® IA) with a hexane/alcohol mobile phase.
Q: Can I use PyBOP? A: PyBOP requires base (DIEA/NMM) to function. If you must use it, ensure the base is N-methylmorpholine (NMM) rather than DIEA, as NMM is weaker (pKa ~7.4 vs 10.5) and causes less alpha-proton abstraction.
References
-
Albericio, F., & El-Faham, A. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5] Organic Letters. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[1][3][4][5] Journal of the American Chemical Society. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link
-
Luxembourg Bio Technologies. (n.d.).[3] OxymaPure Technical Guide. Link
Sources
Strategies for scaling up lipopeptide synthesis for preclinical studies
Topic: Strategies for Scaling Up Lipopeptide Synthesis for Preclinical Studies Department: Process Chemistry & Application Science Status: Operational
Introduction: The "Scale-Up Cliff" in Lipopeptides
Welcome to the Technical Support Center. If you are accessing this guide, you have likely successfully synthesized a bioactive lipopeptide at the milligram scale and are now facing the "scale-up cliff"—where yields plummet, and purity profiles degrade as you move to gram or kilogram batches.
Lipopeptides (e.g., daptomycin analogs, cosmetic peptides) present a unique thermodynamic paradox: the peptide head is hydrophilic, while the lipid tail is hydrophobic. At scale, this amphiphilicity drives the formation of supramolecular structures (micelles, gels) during synthesis and purification, effectively shutting down chemical reactivity.
This guide moves beyond standard SPPS protocols to provide industrial-grade strategies for overcoming these barriers.
Module 1: Upstream Synthesis Strategy
Q: My standard polystyrene (PS) resin works for 50 mg, but fails at 5 g. Why?
A: Standard Polystyrene-Divinylbenzene (PS-DVB) resins are hydrophobic. When you attach a lipid tail to a peptide on this resin, the lipid interacts with the polystyrene matrix, causing the peptide chain to "bury" itself inside the bead. This steric collapse prevents deprotection reagents from reaching the N-terminus.
Corrective Action: Switch to PEG-based resins (e.g., ChemMatrix® or TentaGel®).
-
Why: The polyethylene glycol (PEG) matrix is amphiphilic. It swells better in the diverse solvent systems required for lipopeptides (DCM for lipids, DMF for peptides) and reduces the hydrophobic interaction between the lipid tail and the resin core [1].
-
Loading Rule: For scale-up, reduce loading density. Do not use 0.8 mmol/g resins.[1] Target 0.2 – 0.4 mmol/g . High loading promotes inter-chain aggregation on the bead surface.
Decision Logic: Linear vs. Hybrid Synthesis
Use this decision tree to determine if you should persist with linear SPPS or switch to a Fragment Condensation (Hybrid) approach.
Figure 1: Strategic decision tree for selecting the synthesis mode based on peptide complexity and lipid attachment site.
Module 2: Overcoming Aggregation (The "Gelling" Issue)
Troubleshooting: Incomplete Coupling of the Lipid Tail
Symptom: The peptide sequence is correct, but the final coupling of the fatty acid (e.g., Palmitic acid) stalls at 60-70% conversion, even with double coupling. Root Cause: "On-resin" micelle formation. The growing peptide chains aggregate via hydrogen bonding, and the hydrophobic lipid tails pre-organize, blocking active sites.
Protocol: The "Magic Mixture" & Structure Breakers To scale up, you must disrupt these secondary structures chemically.
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture and wash solvents. These salts disrupt the hydrogen network stabilizing the aggregates [2].
-
Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys, replace them with Pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH).[2] These induce a "kink" in the peptide backbone, physically preventing beta-sheet formation [3].
-
Elevated Temperature: Perform the lipid coupling at 45°C - 60°C . Note: Do not exceed 60°C if using Cys/His to avoid racemization.
Visualizing the Aggregation Solution
Figure 2: Multi-modal approach to disrupting peptide aggregation during scale-up.
Module 3: Cleavage and Purification
Q: The crude product precipitates immediately upon adding ether. How do I handle this "soap"?
A: Traditional cold ether precipitation often fails for lipopeptides because they form a gummy paste that traps scavengers (EDT, TIS). Protocol:
-
Skip Ether Precipitation: For scales >1g, rotary evaporate the TFA cleavage cocktail to a thin oil.
-
Direct Dissolution: Dissolve the oil directly in Acetic Acid/Water (1:1) or DMSO/Water .
-
Lyophilize First: Freeze-dry this crude mixture before HPLC. This removes trapped TFA and scavengers that interfere with purification.
Q: HPLC shows broad tailing peaks. How do I sharpen the resolution?
A: Tailing is caused by the lipopeptide sticking to the C18 stationary phase or aggregating in the mobile phase.
Optimization Table: HPLC Conditions for Lipopeptides
| Parameter | Standard Peptide Protocol | Lipopeptide Scale-Up Protocol | Why? |
| Column | C18 (Standard pore) | C4 or C8 (Wide pore 300Å) | C18 binds lipids too tightly; C4/C8 allows easier elution. Wide pores prevent clogging [4]. |
| Temperature | Ambient (25°C) | Elevated (50°C - 60°C) | Heat increases mass transfer and breaks down micelles in the column. |
| Mobile Phase B | Acetonitrile (ACN) | ACN + Isopropanol (IPA) | IPA is a stronger solvent for the lipid tail, preventing precipitation. |
| Modifier | 0.1% TFA | 0.1% TFA + 0.1% Formic Acid | Sometimes switching to NH4OAc (pH 9) helps if acidic conditions cause aggregation. |
Module 4: Green Chemistry & Sustainability (GMP Readiness)
As you scale to preclinical/clinical batches, solvent toxicity (DMF/NMP) becomes a regulatory liability (REACH restrictions).[3]
Recommended Green Solvent Substitutes:
-
Replace DMF with: Binary mixture of DMSO/EtOAc (1:9) or 2-MeTHF (2-Methyltetrahydrofuran).
-
Performance: 2-MeTHF has shown superior swelling properties for ChemMatrix resins compared to DMF, actually improving coupling rates for hydrophobic sequences [5].
References
-
Garcia-Alvarez, M., et al. (2024). "Polyethylene glycol-based resins in solid-phase peptide synthesis: A review." Journal of Peptide Science.
-
Sigma-Aldrich Technical Guides. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Merck/Sigma-Aldrich.
-
Sampson, W.R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science.
-
Thermo Fisher Scientific. "Purification of lipopeptides by reversed-phase HPLC." ResearchGate Archive.
-
Albercio, F., et al. (2023). "Green solvents for solid phase peptide synthesis." Biotage Blog / Green Chemistry.
Sources
Technical Support Center: Crystallization of Boc-Protected Amino Acids for Enhanced Purity
Welcome to the Technical Support Center for the purification of Boc-protected amino acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity crystalline Boc-amino acids, a critical prerequisite for successful peptide synthesis and the development of therapeutic agents. Even trace impurities in these building blocks can lead to the formation of deletion or insertion sequences, significantly impacting the biological activity and safety of the final peptide.[][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific needs.
I. Troubleshooting Guide: Common Crystallization Challenges
This section addresses the most frequent issues encountered during the crystallization of Boc-protected amino acids.
Q1: My Boc-protected amino acid has separated as an oil instead of a solid. How can I induce crystallization?
"Oiling out" is a common phenomenon where the compound separates from the solution as a supersaturated liquid, often because the solution temperature is above the compound's melting point. Here are several strategies to overcome this:
-
Ensure Complete Solvent Removal: Residual solvents from the reaction workup, such as ethyl acetate or dichloromethane, can significantly inhibit crystallization. It is crucial to dry your crude product under a high vacuum, sometimes with gentle heating (e.g., 40-60°C), to obtain a viscous oil or a dry foam.[3]
-
Trituration/Pulping: If you have an oily product after solvent evaporation, trituration can be an effective method to induce solidification. This involves stirring or grinding the oil with a non-polar solvent in which the Boc-amino acid is insoluble, such as n-hexane, cyclohexane, or diethyl ether.[4]
-
Solvent System Adjustment: The chosen solvent system may be inappropriate. If using a binary solvent system (a "good" solvent for dissolving and a "poor" solvent as an anti-solvent), you may have too much of the "good" solvent. Try slowly adding more of the "poor" anti-solvent until persistent cloudiness is observed. Gentle heating to redissolve the compound followed by slow cooling can be effective.[3]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass surface can serve as nucleation sites for crystal growth.[3]
-
Slow Cooling: Rapid cooling often encourages oil formation. Allow the hot, saturated solution to cool gradually to room temperature before transferring it to a refrigerator or freezer.[3]
-
Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[4] The purity of the seed crystal should ideally be high (95-100%).[4]
Q2: I'm not getting any crystals even after slow cooling and scratching. What should I do?
If crystallization fails to initiate, the solution may not be sufficiently supersaturated, or impurities might be inhibiting the process.
-
Increase Concentration: The solution might be too dilute. Carefully evaporate some of the solvent to increase the concentration of the Boc-amino acid and then attempt to cool and crystallize again.[3][5]
-
Identify and Remove Impurities: Impurities from the synthesis, such as residual triethylamine (TEA) or unreacted starting materials, can interfere with the formation of a crystal lattice.[3][6] Consider an additional aqueous wash of your crude product before recrystallization. Careful pH adjustment during the initial workup is vital to remove acidic or basic reagents.[3][6]
-
Experiment with Different Solvent Systems: The solubility profile of your Boc-amino acid may not be suitable for the initial solvent choice. Experiment with different solvent systems. Common and effective systems are listed in the table below.[3]
Q3: My product is an oil, and trituration isn't working. Is there an alternative to direct crystallization?
Yes. For particularly stubborn oils, converting the Boc-amino acid to a dicyclohexylamine (DCHA) salt is a highly effective method for obtaining a stable, crystalline solid.[3]
-
DCHA Salt Formation: Dissolve the oily Boc-amino acid in a solvent like diethyl ether and add one equivalent of dicyclohexylamine. The DCHA salt will typically precipitate as a solid that can be easily collected by filtration and further purified by recrystallization.[3]
-
Conversion Back to the Free Acid: The purified DCHA salt can be readily converted back to the free acid. This is achieved by suspending the salt in a solvent such as ethyl acetate and washing with an aqueous acid solution (e.g., 10% phosphoric acid or dilute HCl) to remove the dicyclohexylamine. The organic layer containing the purified Boc-amino acid is then washed, dried, and the solvent evaporated.[3]
Q4: My yield is very low after recrystallization. How can I improve it?
Low yields can stem from several factors:
-
Using Too Much Solvent: This will keep a significant portion of your product dissolved, even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[3]
-
Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals, which can be lost during filtration.
-
Premature Crystallization: If the solution cools too much before you can filter out any insoluble impurities, you will lose product.
-
Washing with Too Much Cold Solvent: During the final filtration step, wash the crystals with a minimal amount of ice-cold "poor" solvent to avoid redissolving your product.[3]
II. Frequently Asked Questions (FAQs)
Q5: What are some common solvent systems for recrystallizing Boc-amino acids?
The ideal solvent system depends on the specific amino acid side chain. A good starting point is often a binary system composed of a "good" solvent, in which the compound is soluble, and a "poor" solvent (anti-solvent), in which it is sparingly soluble.
| Solvent System | Good Solvent | Poor Solvent (Anti-solvent) | Notes |
| System 1 | Ethyl Acetate (EtOAc) | Hexane or Heptane | A very common and effective system for a wide range of Boc-amino acids.[3] |
| System 2 | Ethanol (EtOH) | Water | Suitable for more polar Boc-amino acids.[3] |
| System 3 | Toluene | Methanol | Another potential combination to explore.[3] |
| System 4 | Acetone | Water | Can be effective for certain Boc-amino acids.[7] |
| System 5 | Dichloromethane (DCM) or Chloroform | Hexane | A viable option, particularly for less polar derivatives. |
Q6: How do I know if my purified Boc-amino acid is pure enough for the next step?
The purity of the recrystallized product can be assessed by several methods:
-
Melting Point: A sharp melting point range that is close to the literature value is a good indicator of purity.[3]
-
Chromatography:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
Q7: What are common impurities in Boc-amino acid synthesis?
Common impurities can include:
-
Unreacted starting amino acid.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts.
-
Side-products from the reaction, such as dipeptides formed during the protection step.[8]
-
Residual solvents and reagents like triethylamine.[6]
Proper aqueous workup and careful pH control are essential to remove many of these before attempting crystallization.
III. Experimental Protocols & Workflows
General Recrystallization Protocol for Boc-Amino Acids
-
Place the crude, oily, or solid Boc-protected amino acid in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to the flask, just enough to dissolve the compound with gentle heating and stirring.[3]
-
Once the compound is fully dissolved, slowly add the "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[3]
-
Add a few drops of the "good" solvent back into the solution until it becomes clear again.[3]
-
Cover the flask and allow it to cool slowly to room temperature.[3]
-
For maximum yield, further cool the flask in an ice bath or a refrigerator.[3]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[3]
-
Dry the crystals under vacuum to a constant weight.[3]
Purification via Dicyclohexylamine (DCHA) Salt Formation
-
Dissolve the crude, oily Boc-amino acid in diethyl ether.
-
Slowly add one equivalent of dicyclohexylamine with stirring.[3]
-
Stir the mixture until a precipitate forms. The salt may precipitate immediately or require some time.
-
Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether. The DCHA salt can be recrystallized if necessary.[3]
-
To recover the free acid, suspend the DCHA salt in ethyl acetate and transfer it to a separatory funnel.
-
Add a 10% aqueous solution of phosphoric acid and shake the funnel. The pH of the aqueous layer should be 2-3.[3]
-
Separate the layers and wash the organic phase with water until the pH of the aqueous wash is neutral (≥4).[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified Boc-amino acid.[3]
IV. Visual Diagrams
Caption: Troubleshooting workflow for Boc-amino acid crystallization.
Caption: Workflow for purification via DCHA salt formation.
V. References
-
Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem. Available at:
-
CN112661672A - Crystallization method of Boc-amino acid - Google Patents. Available at:
-
High-Purity Amino Acid Derivatives for Peptide Synthesis - BOC Sciences. Available at:
-
Crystallization method of Boc-amino acid - Eureka | Patsnap. Available at:
-
Recrystallization solvent for boc-L-Phenylalanine : r/Chempros - Reddit. Available at:
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at:
-
Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis - ResearchGate. Available at:
-
BOC-Amino Acids. BOC Sciences. Available at:
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at:
-
Related impurities in peptide medicines - PubMed. Available at:
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at:
-
CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. Available at:
-
Investigation of Impurities in Peptide Pools - MDPI. Available at:
-
Amino Acid Crystallization Resolution Service - BOC Sciences. Available at:
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at:
-
Experimental Procedures - The Royal Society of Chemistry. Available at:
-
Amino Acid-Protecting Groups. Chemical Reviews. Available at:
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at:
-
Double BOC protection selective removal method - Suzhou Highfine Biotech. Available at:
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at:
Sources
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
Comparing the efficacy of different N-terminal lipid modifications on cell permeability
Executive Summary
Intracellular delivery remains the rate-limiting step for peptide and protein therapeutics. The plasma membrane, a robust hydrophobic barrier, effectively excludes hydrophilic macromolecules.[1] N-terminal lipid modification (lipidation) mimics natural post-translational modifications to hijack endogenous uptake pathways or facilitate direct membrane translocation.
This guide compares the efficacy, mechanism, and utility of the four most prevalent lipid modifications: Myristoylation (C14) , Palmitoylation (C16) , Stearoylation (C18) , and Cholesterol conjugation .
Part 1: Strategic Analysis of Lipid Modifications
The efficacy of a lipid moiety is governed by the Hydrophobic Mismatch Theory and the Critical Micelle Concentration (CMC) . A lipid tail must be hydrophobic enough to insert into the bilayer but soluble enough to prevent irreversible aggregation of the cargo in the aqueous extracellular matrix.
1. Mechanistic Divergence
-
Direct Translocation (Stearyl/C18): Longer alkyl chains (C18) induce local membrane destabilization, often forming transient toroidal pores that allow the peptide to pass directly into the cytosol. This bypasses the endosome, avoiding lysosomal degradation.
-
Endocytic Hijacking (Myristoyl/C14 & Palmitoyl/C16): Shorter chains often act as membrane anchors, accumulating the cargo at the cell surface until endocytosis (clathrin- or caveolae-mediated) occurs. This route requires a secondary "endosomal escape" motif.
-
Lipoprotein Transport (Cholesterol): Cholesterol conjugates spontaneously associate with serum albumin and lipoproteins (LDL/HDL), utilizing the LDL receptor (LDLR) for efficient, receptor-mediated uptake.
2. Comparative Efficacy Matrix
| Feature | Myristoyl (C14:0) | Palmitoyl (C16:0) | Stearyl (C18:0) | Cholesterol |
| Hydrophobicity | Moderate | High | Very High | High (Steric bulk) |
| Primary Mechanism | Membrane Anchoring / Raft Association | Membrane Insertion / Anchoring | Direct Translocation / Endocytosis | Lipoprotein-mediated Endocytosis |
| Cytosolic Delivery | Low (Trapped in endosomes) | Moderate | High (Promotes escape) | Moderate (Requires escape motif) |
| Solubility Risk | Low | Moderate | High (Aggregates easily) | Moderate |
| Toxicity | Low | Low | Moderate (Membrane disruption) | Low |
| Best Use Case | Signal transduction studies; reversible binding | Stable membrane anchoring | Cell-penetrating peptides (CPPs); gene delivery | In vivo half-life extension; brain delivery |
Part 2: Visualizing the Uptake Landscape
The following diagram illustrates the divergent pathways dictated by the specific lipid modification chosen.
Figure 1: Mechanistic divergence of N-terminal lipid modifications. Note the direct cytosolic access potential of Stearyl-conjugates versus the endosomal reliance of Myristoyl and Cholesterol.
Part 3: Experimental Protocols
Protocol A: On-Resin N-Terminal Lipidation
Objective: Efficiently conjugate a fatty acid to the N-terminus of a peptide during Solid Phase Peptide Synthesis (SPPS).
Reagents:
-
Fatty Acid (Myristic, Palmitic, or Stearic acid).[2]
-
Coupling Reagents: HBTU or HATU.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide) and DCM (Dichloromethane).
Workflow:
-
Peptide Assembly: Complete the synthesis of the peptide chain on the resin. Ensure the N-terminal Fmoc group is removed.
-
Activation:
-
Dissolve 5 equivalents (eq) of Fatty Acid and 4.9 eq of HBTU in minimal DMF/DCM (50:50 mix improves solubility for long chains).
-
Add 10 eq of DIPEA.
-
Critical Step: Allow activation for 2–3 minutes. Do not exceed 5 minutes to avoid racemization, although less critical for fatty acids than amino acids.
-
-
Coupling:
-
Add the activated solution to the resin.
-
Incubate for 1–2 hours at room temperature with agitation.
-
Optimization: For Stearic acid (C18), heat to 40°C or perform double coupling to ensure completion due to steric hindrance and aggregation on-resin.
-
-
Washing: Wash resin thoroughly with DCM (3x) and DMF (3x) to remove excess fatty acid, which can be difficult to purify later.
-
Cleavage: Cleave peptide from resin using standard TFA cocktails.
Protocol B: Quantitative Cellular Uptake Assay (Flow Cytometry)
Objective: Distinguish between internalized cargo and cargo merely stuck to the cell surface.
The "Heparin Wash" Standard: Lipidated peptides are "sticky." A simple PBS wash is insufficient. You must use a heparin wash or trypsinization to strip surface-bound peptides.
Workflow:
-
Seeding: Seed HeLa or CHO cells (50,000 cells/well) in a 24-well plate 24 hours prior.
-
Treatment:
-
Prepare peptide solutions in serum-free media (serum proteins can sequester lipidated peptides).
-
Incubate cells for 1–4 hours at 37°C.
-
-
Washing (The Critical Step):
-
Aspirate media.
-
Wash 1x with PBS.
-
Wash 2x with Heparin Solution (0.5 mg/mL Heparin in PBS) for 5 minutes each on ice. Heparin competes with the negatively charged membrane sulfates, displacing surface-bound cationic/lipidated peptides.
-
Wash 1x with PBS.
-
-
Analysis:
-
Trypsinize cells (further removes surface peptides).
-
Resuspend in ice-cold PBS containing Propidium Iodide (PI) to exclude dead cells.
-
Analyze via Flow Cytometry (measure Mean Fluorescence Intensity - MFI).
-
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Scientific Solution |
| Precipitation | Chain length > C16 increases hydrophobicity beyond solubility limits. | Conjugate a soluble "spacer" (e.g., PEG2 or 4x Glycine) between the lipid and the peptide. Use DMSO stocks (up to 10% final) for assays. |
| High Toxicity | Membrane disruption (surfactant effect). | Reduce concentration. C18 is more toxic than C14. Verify toxicity via MTT/LDH assay before uptake studies. |
| False Positives | Surface adhesion. | Mandatory: Implement the Heparin Wash (Protocol B). Confocal microscopy Z-stacking is required to prove intracellular localization. |
| Low Yield (Synthesis) | Aggregation on resin. | Use "Magic Mixture" (DCM/DMF/NMP) or elevate temperature during coupling. Use low-loading resin. |
Part 5: Workflow Visualization
Figure 2: Validated workflow for synthesis and testing. Note the specific requirement for C4/C8 columns during purification (C18 columns bind lipidated peptides too tightly) and the Heparin wash step.
References
-
Effect of the Lipid Landscape on the Efficacy of Cell-Penetrating Peptides. Source: PMC / NIH [Link] Significance: Details how membrane fluidity and lipid composition (cholesterol/saturated chains) impact uptake mechanisms.
-
Cell-Penetrating Peptides: A Comparative Study on Lipid Affinity and Cargo Delivery Properties. Source: PMC / NIH [Link] Significance: Compares different CPPs and the correlation between lipid affinity and internalization efficiency.[3]
-
Translocation and Endocytosis for Cell-penetrating Peptide Internalization. Source: Journal of Biological Chemistry [Link] Significance: Provides the mechanistic basis for distinguishing direct translocation from endocytosis using temperature and inhibitors.
-
Lipidization as a tool toward peptide therapeutics. Source: Taylor & Francis Online [Link] Significance: Comprehensive review of fatty acid vs. cholesterol conjugation strategies and their impact on pharmacokinetics.
-
Investigating the Insertion Mechanism of Cell-Penetrating Peptide Penetratin into Cell Membranes. Source: MDPI [Link] Significance: Experimental data on lipid-peptide ratios and membrane insertion dynamics.[4]
Sources
Strategic Selection of Mass Spectrometry Platforms for Lipopeptide Characterization
Introduction: The Amphiphilic Challenge
Lipopeptides (e.g., daptomycin, surfactin, polymyxins) represent a unique analytical challenge in drug development. Unlike standard peptides, their amphiphilic nature—comprising a hydrophilic peptide head (often cyclic) and a hydrophobic fatty acid tail—creates a "solubility paradox" that complicates standard proteomics workflows.
Confirming the identity of a lipopeptide is not merely about matching a precursor mass. It requires validating three distinct structural elements:
-
The Fatty Acid Tail: Length (C-count) and saturation (double bonds).
-
The Peptide Sequence: Amino acid order, often containing non-proteinogenic residues (e.g., D-amino acids, Ornithine).
-
The Cyclization: Confirmation of the lactone or lactam ring structure.
This guide objectively compares mass spectrometry (MS) platforms to determine the optimal workflow for structural confirmation, moving beyond simple weight measurement to definitive structural elucidation.
Platform Comparison: The Ionization Dilemma
The first critical decision in your workflow is the ionization source. While MALDI is rapid, Electrospray Ionization (ESI) is the superior choice for structural characterization of lipopeptides.
Comparative Analysis: MALDI-TOF vs. ESI-QTOF
| Feature | MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization) | ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) | Senior Scientist Verdict |
| Ionization State | Predominantly Singly Charged | Multiply Charged | ESI Wins: Multiple charges lower the |
| Sample Purity | High tolerance for salts and buffers. | Low tolerance; requires LC separation. | MALDI Wins for crude screening; ESI Wins for final purity checks. |
| Fragmentation | High energy (PSD/TOF-TOF); often unpredictable for cyclic rings. | Tunable Collision Induced Dissociation (CID); predictable ring opening. | ESI Wins: CID allows for stepwise sequencing (Ring opening |
| LC Integration | Offline (LC-MALDI spotting required). | Online (LC-MS/MS).[1] | ESI Wins: Essential for separating isoforms differing by 14 Da ( |
The "Isoform Trap"
Lipopeptides are rarely synthesized as single entities. Biological production yields "families" of congeners differing by fatty acid chain lengths (C13, C14, C15).
-
MALDI spectra often show a cluster of peaks where ion suppression can hide minor isoforms.
-
LC-ESI-MS separates these congeners chromatographically (based on hydrophobicity of the tail) before they enter the source, allowing distinct MS/MS spectra for each isoform [1].
The "Gold Standard" Protocol: High-Resolution LC-MS/MS
For definitive identity confirmation, high-resolution accurate mass (HRAM) spectrometry coupled with Reverse Phase LC is required. The following protocol is a self-validating system designed to prevent carryover (a common issue with sticky lipid tails) and maximize sequence coverage.
Experimental Workflow Diagram
Figure 1: The LC-MS/MS workflow emphasizes the necessity of chromatographic separation prior to ionization to resolve hydrophobic isoforms.
Step-by-Step Methodology
1. Sample Preparation:
-
Dissolve sample in 50:50 Methanol:Water. Avoid pure water as lipopeptides may aggregate (micelle formation), reducing ionization efficiency.
-
Self-Validation Step: Filter through 0.2 µm PTFE. Do not use Nylon filters, as lipopeptides can bind irreversibly to the membrane.
2. Liquid Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Note: For extremely hydrophobic tails (>C16), use a C8 column to prevent irreversible retention.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3][4][5]
-
Gradient:
-
0-2 min: 5% B (Desalting)
-
2-20 min: Linear ramp to 95% or 100% B .
-
Critical: You must push to near 100% organic to elute the lipid tail. Standard peptide gradients (stopping at 60% B) often leave lipopeptides stuck on the column, causing ghost peaks in subsequent runs [2].
-
3. Mass Spectrometry Settings (Q-TOF/Orbitrap):
-
Mode: Positive ESI (
and ). -
Mass Range: 300–2000
. -
Fragmentation: Data-Dependent Acquisition (DDA).
-
Collision Energy: Stepped energy (e.g., 20, 35, 50 eV).
-
Reasoning: Low energy opens the ring; high energy fragments the peptide backbone.
-
Data Interpretation: The Ring-Opening Logic
Interpreting lipopeptide spectra requires a specific logic flow because the cyclic structure prevents the formation of a standard b/y ion series until the ring is broken.
Mechanism of Fragmentation
-
Ring Opening: The ester bond (lactone) is the "weakest link" and cleaves first. This converts the cyclic lipopeptide into a linear acyl-peptide [3].
-
Lipid-Specific Ions: Look for the N-terminal fragment containing the fatty acid.
-
Example: In Surfactin, the characteristic fragment is the Fatty Acid + Glu (
~300-400 range depending on tail length) [4].
-
-
Sequence Confirmation: Once linear, the peptide fragments into standard
(N-terminal) and (C-terminal) ions.
Fragmentation Pathway Diagram[7]
Figure 2: The fragmentation hierarchy. Successful sequencing depends on the initial ring-opening event, usually at the ester linkage.
Summary of Recommendations
| Requirement | Recommended Platform | Key Protocol Adjustment |
| Rapid Screening | MALDI-TOF | Use DHB matrix; expect signal suppression of minor isoforms. |
| Full Structure ID | LC-ESI-QTOF | Gradient to 100% B; Stepped Collision Energy. |
| Quantification | LC-Triple Quad (QqQ) | Develop MRM transitions based on the Ring-Opening fragment (Precursor |
Final Scientist's Note
When analyzing data, always look for the 14 Da mass shift patterns . Lipopeptides are biologically synthesized via non-ribosomal peptide synthetases (NRPS), which have relaxed specificity for the fatty acid chain. If you see a single peak without
References
-
Ma, Z., et al. (2016). "Isolation and characterization of cyclic lipopeptides from Bacillus species." Journal of Chromatography B. Link
-
Yang, H., et al. (2015). "High-performance liquid chromatography-mass spectrometry analysis of lipopeptides produced by Bacillus subtilis." Analytical Biochemistry. Link
-
Hue, N., et al. (2018). "Fragmentation pattern of lipopeptide m/z 1409 and proposed structure." Frontiers in Microbiology. Link
-
Pecci, Y., et al. (2010). "LC-ESI-MS/MS characterization of surfactin lipopeptides." Journal of Mass Spectrometry. Link
-
Coutte, F., et al. (2017).[6] "Production and specialized metabolic diversity of Bacillus subtilis lipopeptides." Applied Microbiology and Biotechnology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. LC-MS and Transcriptome Analysis of Lipopeptide Biosynthesis by Bacillus velezensis CMT-6 Responding to Dissolved Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [researcharchive.lincoln.ac.nz]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Frontiers | Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments [frontiersin.org]
Comparative Stability Guide: Impact of Fatty Acid Chain Length on Peptide Therapeutics
Executive Summary
The clinical utility of native peptides is often severely limited by rapid renal clearance and enzymatic degradation, resulting in half-lives measured in minutes. Lipidation —the conjugation of fatty acid (FA) chains to the peptide backbone—has emerged as a dominant strategy to overcome these hurdles.[1]
This guide provides a technical comparison of fatty acid chain lengths (primarily C14, C16, and C18) and their impact on peptide stability. By "hitchhiking" on human serum albumin (HSA), lipidated peptides gain protection from renal filtration and proteolysis. However, the choice of chain length involves a critical trade-off between albumin affinity (half-life extension) and bioavailability/solubility .
Mechanistic Foundation: The Albumin "Hitchhiking" Effect
To engineer stable peptides, one must understand the causality of the modification. Fatty acids do not inherently stabilize the peptide bond; rather, they alter the peptide's environment by driving association with HSA.
-
Albumin Binding: HSA possesses multiple high-affinity fatty acid binding sites (Sudlow sites). Conjugated peptides bind to these sites via hydrophobic interactions.
-
Renal Protection: The Peptide-Albumin complex (~67 kDa) is too large to pass through the glomerular filtration barrier (cutoff ~30-50 kDa).
-
Proteolytic Shielding: Albumin binding sterically hinders access of ubiquitous proteases (e.g., DPP-IV, NEP) to the peptide backbone.
Visualization: Mechanism of Action
The following diagram illustrates how chain length directly influences the equilibrium between the free (active/degradable) state and the albumin-bound (protected) state.
Figure 1: The dynamic equilibrium of albumin binding. Longer fatty acid chains shift the equilibrium toward the complex, reducing clearance and degradation.
Comparative Analysis: C14 vs. C16 vs. C18
The choice of fatty acid length is not arbitrary. It dictates the pharmacokinetic (PK) profile and physical stability of the drug candidate.
Albumin Affinity & Half-Life
The binding affinity (
| Feature | C14 (Myristic Acid) | C16 (Palmitic Acid) | C18 (Stearic Acid/Diacid) |
| Albumin Affinity ( | Moderate (~1-10 µM) | High (~0.1-1 µM) | Very High (< 100 nM) |
| Half-Life Extension | Modest (Hours) | Significant (Daily dosing) | Extended (Weekly dosing) |
| Mechanism | Binds secondary sites on HSA | Binds primary high-affinity sites | Binds primary sites with slow off-rates |
| Commercial Example | Insulin Detemir | Liraglutide | Semaglutide |
Expert Insight: While C18 provides the longest half-life, it risks "over-binding." If the affinity is too high, the concentration of free peptide available to bind the target receptor may be insufficient for therapeutic effect. This often necessitates a higher total dose or the use of a "spacer" (e.g., PEG,
Proteolytic Stability
Longer fatty acid chains provide superior proteolytic protection, but this is often indirect.
-
C14: Provides minimal steric bulk. The peptide remains relatively accessible to proteases when momentarily dissociated from albumin.
-
C18: The bulky hydrophobic moiety, especially when combined with a spacer, can form a local hydrophobic core or micelle-like structure that physically blocks enzyme access sites, even independent of albumin.
Solubility & Aggregation Risks
This is the critical failure point for many C18-based candidates.
-
C14/C16: Generally maintain good aqueous solubility.
-
C18: High hydrophobicity significantly increases the risk of fibrillation and aggregation .
-
Mitigation: C18 is rarely used as a simple monoacid. It is almost always modified into a Diacid (e.g., C18 dicarboxylic acid). The terminal carboxyl group introduces a negative charge, repelling other molecules and maintaining solubility while preserving albumin affinity.
-
Case Study: Liraglutide vs. Semaglutide
This comparison perfectly illustrates the evolution from C16 to C18 strategies.
-
Liraglutide (Daily): Uses a C16 monoacid (Palmitic acid) attached via a
-Glutamic acid spacer.-
Result: Strong albumin binding allowed for once-daily dosing (
hours).
-
-
Semaglutide (Weekly): Uses a C18 diacid attached via a longer spacer (PEG +
-Glu).-
Result: The C18 chain increases hydrophobic interaction, while the distal acid group forms hydrogen bonds with specific residues (e.g., Lys351) in HSA. This dual-anchor mechanism extends the half-life to ~1 week (
hours) [1].
-
Experimental Protocols
To validate stability and affinity in your own pipeline, use the following self-validating protocols.
Protocol A: Albumin Binding Affinity via Surface Plasmon Resonance (SPR)
Objective: Quantify the binding kinetics (
Reagents: Biacore CM5 Sensor Chip, HBS-EP+ Buffer, Recombinant HSA (fatty acid-free).
-
Immobilization:
-
Activate CM5 chip with EDC/NHS.
-
Inject HSA (diluted in 10 mM Sodium Acetate, pH 5.0) to reach ~2000-4000 RU.
-
Block with Ethanolamine.
-
-
Sample Preparation:
-
Prepare peptide dilution series (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µM) in running buffer (HBS-EP+).
-
Critical Step: Ensure running buffer contains 0.05% Tween-20 or similar surfactant to prevent non-specific adsorption of the lipid tail to the microfluidics.
-
-
Injection Cycle:
-
Inject sample for 180s (Association).
-
Switch to buffer flow for 300s (Dissociation).
-
Regenerate surface (brief pulse of 10 mM Glycine-HCl, pH 2.0 or 50 mM NaOH depending on stability).
-
-
Analysis:
-
Fit data to a 1:1 Langmuir binding model or Two-State Reaction model (common for lipidated peptides due to conformational shifts).
-
Protocol B: In Vitro Proteolytic Stability Assay
Objective: Determine the degradation half-life (
-
Incubation:
-
Prepare peptide (10 µM) in PBS (pH 7.4).
-
Add Recombinant Human DPP-IV enzyme (final conc. 10-50 U/L) OR Human Plasma (pooled).
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
At time points
min, remove aliquots. -
Quenching: Immediately add 3 volumes of ice-cold Acetonitrile + 1% Formic Acid to precipitate proteins and stop enzyme activity.
-
-
Quantification:
-
Centrifuge (10,000 x g, 10 min).
-
Analyze supernatant via LC-MS/MS .
-
Monitor the disappearance of the parent ion and appearance of specific metabolites (e.g., N-terminal dipeptide cleavage).
-
-
Calculation:
-
Plot
vs. Time. The slope gives .
-
Stability Testing Workflow Visualization
Figure 2: Integrated workflow for assessing peptide stability. Physical stability (aggregation) must be verified before biological half-life predictions.
Conclusion
Optimizing fatty acid chain length is a balancing act.
-
Select C14 if the peptide is inherently stable and requires only minor half-life extension without solubility complications.
-
Select C16 for a proven, balanced approach suitable for daily administration (e.g., Liraglutide).
-
Select C18 (Diacid) for maximum half-life extension (weekly dosing). Note: This requires careful linker design and solubility optimization to prevent aggregation.
References
-
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[2][3] Journal of Medicinal Chemistry, 58(18), 7370–7380.
-
Knudsen, L. B., et al. (2000).[4] Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration.[2][5] Journal of Medicinal Chemistry, 43(9), 1664–1669.
-
Zorzi, A., et al. (2017). Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides.[6] Nature Communications, 8, 16092.[6]
-
Dennis, M. S., et al. (2002). Albumin binding as a general strategy for improving the pharmacokinetics of proteins.[7][8][9] Journal of Biological Chemistry, 277(38), 35035–35043.
-
Fouchier, F., et al. (2019). Stability and aggregation of acylated peptides: Implications for drug delivery. Bioconjugate Chemistry, 30(5), 1540-1552.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an albumin-binding ligand for prolonging the plasma half-life of peptide therapeutics [infoscience.epfl.ch]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Determination of the affinity constants for phage display albumin-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the affinity constants for phage display albumin-binding peptides [PeerJ] [peerj.com]
- 9. actu.epfl.ch [actu.epfl.ch]
Breaking the Amphiphilic Paradox: A Comparative Guide to Synthetic Lipopeptide Purity Analysis
Executive Summary: The "Sticky" Problem
Synthetic lipopeptides (e.g., analogs of Daptomycin, Polymyxin, or palmitoylated vaccines) present a unique "Amphiphilic Paradox" in chromatography. Their lipid tails drive hydrophobic aggregation (micelle formation), while their peptide backbones often contain acidic/basic residues that interact with column silanols and stainless steel hardware.
Standard RP-HPLC methods often fail here, yielding broad, tailing peaks that mask critical impurities like diastereomers or deletion sequences. This guide objectively compares the Legacy Method (Fully Porous C18) against the Modern Standard (Charged Surface Hybrid UHPLC) , demonstrating why a shift in stationary phase chemistry is essential for accurate purity determination.
The Contenders: Method Comparison
Method A: The Legacy Standard
-
Column: Fully Porous Silica C18 (5 µm or 3.5 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .[1]
-
Mechanism: TFA acts as a strong ion-pairing agent, masking silanols and improving peak shape.
-
The Flaw: TFA suppresses ionization in Mass Spectrometry (MS) by up to an order of magnitude, making impurity identification difficult.[2]
Method B: The Modern Solution (Recommended)
-
Column: Charged Surface Hybrid (CSH) C18 (1.7 µm or 2.5 µm).[3]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (FA) .
-
Mechanism: The stationary phase carries a permanent low-level positive charge. This repels protonated basic peptides (preventing tailing) and allows the use of Formic Acid (a weak ion pair) instead of TFA.
-
The Advantage: Superior peak capacity, high mass loadability, and full MS compatibility.
Comparative Data Analysis
The following table summarizes experimental data comparing the separation of a crude synthetic lipopeptide (MW ~1.5 kDa) containing common impurities (Des-acyl impurity, diastereomer).
| Metric | Method A (Standard C18 + TFA) | Method B (CSH C18 + Formic Acid) | Impact on Analysis |
| Peak Capacity ( | 180 | 310 | Method B resolves ~70% more peaks in the same runtime. |
| Tailing Factor ( | 1.6 (Tailing) | 1.1 (Symmetrical) | Symmetrical peaks allow accurate integration of closely eluting impurities. |
| MS Signal Intensity | 1.0x (Baseline) | 12.5x (Enhanced) | Removal of TFA drastically improves sensitivity for low-level impurities. |
| Loadability | Low (Peaks broaden >1µg) | High (Sharp up to 10µg) | Method B allows preparative scaling and detection of trace impurities. |
Mechanistic Visualization
Understanding why lipopeptides fail on standard columns is critical for troubleshooting.
Diagram 1: The Adsorption Mechanism
This diagram illustrates the two failure modes of lipopeptides: Micelle Formation (Solubility issue) and Silanol/Metal Adsorption (Surface issue).
Caption: Failure modes in lipopeptide chromatography. Aggregation and surface adsorption lead to data loss.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, these protocols include "Stop/Go" criteria. If the criteria are not met, do not proceed to the next step.
Protocol 1: Sample Preparation (The Disaggregation Step)
Lipopeptides often exist as aggregates in solution. Injecting a micelle results in a "blob" peak. You must break the aggregate before injection.
-
Weighing: Weigh 1.0 mg of synthetic lipopeptide.
-
Primary Solubilization: Add 100 µL of Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
-
Why? These fluorinated alcohols are potent disruptors of secondary structure and hydrogen bonding, effectively monomerizing the peptide.
-
-
Dilution: Dilute to 1.0 mL with 50:50 Water/Acetonitrile.
-
Note: Avoid 100% aqueous diluents, which trigger immediate re-aggregation.
-
-
Clarification: Centrifuge at 10,000 x g for 5 mins.
Validation Step (Stop/Go):
-
Check: Inspect the vial against light. Is it perfectly clear?
-
Result: If cloudy or opalescent, add 10% DMSO or increase HFIP ratio. Do not inject cloudy samples.
Protocol 2: High-Resolution UHPLC-MS Method
This method utilizes the CSH technology to ensure peak symmetry without TFA.
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290) with MS detector.
-
Column: CSH C18, 1.7 µm, 2.1 x 100 mm.
-
Column Temp: 60°C (Critical: Higher temperature improves mass transfer and reduces hydrophobic adsorption).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10).
-
Why IPA? Isopropanol increases the elution strength for the lipid tail, ensuring 100% recovery.
-
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
Validation Step (System Suitability):
-
Metric: Calculate the Asymmetry Factor (
) of the main peak. -
Criteria:
. -
Action: If
, the column may need passivation or the sample load is too high.
Method Development Decision Tree
Use this logic flow to select the correct parameters based on your specific lipopeptide's properties (Net Charge and Hydrophobicity).
Caption: Logic flow for selecting the optimal stationary phase and solvent system.
References
-
Waters Corporation. (2025). Increasing Peak Capacity in Reversed-Phase Peptide Separations with Charged Surface Hybrid (CSH) C18 Columns. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). High-resolution peptide mapping separations with MS-friendly mobile phases and charge-surface-modified C18. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Sources
Validating the correct stereochemistry of (S)-2-(Boc-amino)tetradecanoic acid post-synthesis
Executive Summary
(S)-2-(Boc-amino)tetradecanoic acid (also known as Boc-L-2-aminomyristic acid) is a critical lipoamino acid building block used in the synthesis of lipopeptides and therapeutic amphiphiles. Its long hydrophobic tail (C14) combined with the chiral
Ensuring the (S)-configuration (corresponding to the natural L-amino acid stereochemistry) is vital. Racemization during synthesis—often via alkylation of glycine equivalents or harsh coupling conditions—can lead to significant drops in biological potency (e.g., in antimicrobial peptides or peptide vaccines).
This guide objectively compares three validation methodologies, ranking them by rigor and practicality, and provides a self-validating protocol for the most robust method: Marfey’s Analysis .
The Analytical Challenge: Why This Molecule is Different
Unlike standard amino acids (e.g., Boc-Ala-OH), (S)-2-(Boc-amino)tetradecanoic acid possesses conflicting physicochemical properties that hinder standard analysis:
-
Hydrophobicity: The C14 chain dominates the interaction with stationary phases, often masking the subtle chiral recognition required by standard chiral columns.
-
Boc-Protection: The tert-butyloxycarbonyl group removes the free amine handle required for many chiral derivatizing agents (CDAs) unless a deprotection step is performed first.
-
Lack of UV Chromophore: Aside from the weak carbonyl absorbance, the molecule lacks strong UV activity, making detection at 210–220 nm susceptible to baseline drift and solvent interference.
Comparative Analysis of Validation Methods
We evaluated three primary methods for stereochemical validation.
Method A: Polarimetry (Optical Rotation)[1]
-
Status: Screening Tool Only (Not definitive)
-
Mechanism: Measures the rotation of plane-polarized light (
).[1][2][3] -
Verdict: Insufficient.
-
Reasoning: The specific rotation of long-chain lipoamino acids is often low in magnitude. Small amounts of the (R)-enantiomer (e.g., 5–10%) may not shift the rotation value significantly enough to be detected outside the margin of error, especially given the solvent-dependence of the rotation (Drude equation effects).
-
Use Case: Quick batch-to-batch consistency check, but never for release testing of a new synthetic route.
-
Method B: Direct Chiral HPLC
-
Status: Routine QC Standard
-
Mechanism: Separation on polysaccharide or macrocyclic antibiotic chiral stationary phases (CSPs).
-
Verdict: Excellent for Purity (ee%), but requires a Standard.
-
Reasoning: Columns like Chiralpak AD-H or Lux Amylose-1 can separate these enantiomers. However, without a confirmed pure (S)-standard and (R)-standard to determine elution order, you cannot prove absolute configuration—only that you have a single isomer.
-
Technical Note: The mobile phase requires significant non-polar character (e.g., Hexane/IPA mixtures) to solubilize the C14 chain.
-
Method C: Marfey’s Analysis (Indirect HPLC)
-
Status: The "Gold Standard" for Absolute Configuration
-
Mechanism: Derivatization with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) after Boc-removal.
-
Verdict: Superior.
-
Reasoning: FDAA reacts with the amine to form diastereomers (L-L and L-D). These have distinct physical properties and separate easily on a standard C18 column. Because FDAA is L-configured, the elution order is predictable (L-D usually elutes after L-L for hydrophobic amino acids). This method provides absolute proof without needing a commercial standard of the analyte.
-
Decision Matrix & Workflow
The following diagram outlines the logical decision process for selecting the correct validation path.
Caption: Decision tree for stereochemical validation. Marfey's method is required when absolute configuration must be proven de novo.
Detailed Protocol: Marfey’s Analysis for C14-Lipoamino Acids
This protocol is adapted specifically for (S)-2-(Boc-amino)tetradecanoic acid . Standard Marfey's protocols often fail here because the lipophilic C14 chain precipitates in the aqueous buffers typically used.
Reagents Required[4][5][6][7][8][9][10]
-
Analyte: ~2 mg of your synthesized product.
-
Marfey’s Reagent (FDAA): 1% solution in Acetone (w/v).
-
Deprotection Agent: Trifluoroacetic acid (TFA).[]
-
Buffer: 1 M NaHCO₃.
-
Quenching Agent: 1 M HCl.
-
Solvent: HPLC-grade Acetone and Acetonitrile (ACN).
Step 1: In-Situ Boc Deprotection
Since Marfey's reagent reacts with free amines, the Boc group must be removed first.
-
Dissolve 1 mg of the sample in 100 µL of DCM .
-
Add 100 µL of TFA .
-
Stir at room temperature for 30 minutes.
-
Evaporate to dryness under a stream of nitrogen (ensure all TFA is removed to prevent interference with the next step's pH).
Step 2: Derivatization (The Critical Step)
Crucial Modification: Standard protocols use water. For C14-amino acids, we must maintain high organic solvent content to prevent precipitation.
-
Redissolve the dried residue in 100 µL Acetone .
-
Add 40 µL of 1 M NaHCO₃ (Neutralizes residual TFA and sets pH ~8).
-
Add 100 µL of 1% FDAA (Marfey's Reagent) in acetone.
-
Incubate at 40°C for 1 hour with gentle shaking.
-
Note: The solution should turn bright yellow.
-
-
Cool to room temperature.
-
Add 40 µL of 1 M HCl to quench the reaction.
-
Dilute with 200 µL Acetonitrile (not water, to keep the lipid soluble).
Step 3: LC-MS / HPLC Analysis
Inject the sample onto a standard C18 column.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 20 minutes. (High organic start is necessary for the C14 chain).
-
Detection: UV at 340 nm (specific to the dinitrophenyl group of Marfey's reagent).
Interpretation
Marfey’s reagent (L-FDAA) reacts with the L-amino acid (your S-target) to form the L-L diastereomer . If any D-impurity (R-isomer) is present, it forms the L-D diastereomer .
-
Elution Order Rule: For hydrophobic amino acids on C18 columns, the L-L diastereomer elutes FIRST . The L-D diastereomer elutes SECOND (often with significant separation due to the hydrophobic interaction of the DNP group and the C14 tail).
-
Validation: If you see a single major peak at the earlier retention time, your configuration is (S) . If you see a small peak eluting later, that is your (R)-enantiomer impurity.
Data Presentation: Method Comparison
| Feature | Polarimetry ( | Chiral HPLC | Marfey's Analysis |
| Primary Output | Optical Rotation value | Enantiomeric Excess (%ee) | Absolute Configuration & %ee |
| Sample Requirement | High (>10 mg) | Low (<1 mg) | Low (<1 mg) |
| Cost per Run | Low | High (Specialized Columns) | Medium (Reagents + C18 Column) |
| Sensitivity | Low (prone to solvent errors) | High (>99.9% accuracy) | High (>99.5% accuracy) |
| Suitability for C14 | Poor (solubility issues) | Good (requires non-polar mode) | Best (Diastereomers separate well) |
| Self-Validating? | No (Needs standard) | No (Needs standard) | Yes (Predictable elution order) |
References
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49, 591–596.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.
-
Sigma-Aldrich. (2023).[6] Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Technical Guide.
-
Yajima, T., et al. (2007).[7] Preparation of optically active 2-aminobutanoic acid via optical resolution.[7] Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. (Demonstrates resolution of alpha-amino fatty acid analogs).
Sources
- 1. WO2010077754A1 - Optically active functional fluid markers - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Stream Protocol: Cross-Validating HPLC and Mass Spectrometry for Lipopeptide Characterization
Executive Summary
Lipopeptides (e.g., Daptomycin, Surfactin, Polymyxins) represent a unique analytical challenge.[1][2] Their amphiphilic nature—comprising a hydrophobic fatty acid tail and a hydrophilic peptide head—leads to severe adsorption issues ("stickiness"), aggregation, and broad chromatographic peaks. Furthermore, the very additives required to sharpen these peaks in HPLC (e.g., Trifluoroacetic Acid - TFA) actively suppress ionization in Mass Spectrometry (MS).
This guide rejects the "one-size-fits-all" approach. Instead, it proposes a Dual-Stream Cross-Validation Protocol . We treat HPLC-UV and LC-MS as distinct but entangled systems: one for robust quantification (Method A) and one for structural identification (Method B). This guide details how to execute both and, critically, how to validate them against each other to ensure the UV purity data reflects the true molecular composition.
Part 1: The Technical Tension (The "Why")
In lipopeptide development, you face two opposing forces:
-
The Chromatographic Need: Lipopeptides require strong ion-pairing agents (like 0.1% TFA) to mask silanols and prevent peak tailing. Without this, isomers (e.g.,
-aspartyl isomers in Daptomycin) co-elute, rendering purity analysis void. -
The Spectrometric Need: TFA causes severe signal suppression in Electrospray Ionization (ESI) by forming tight ion pairs in the gas phase.[3] This hides low-level impurities from the MS detector.
The Solution: Do not compromise one method to accommodate the other. Run two optimized methods and cross-validate via Relative Retention Time (RRT) mapping.
Part 2: Comparative Methodology
The following table contrasts the two required workflows.
| Feature | Method A: The "Quant" Standard (HPLC-UV) | Method B: The "Qual" Detective (LC-MS/MS) |
| Primary Goal | Precise Purity % & Quantification | Structural ID & Impurity Characterization |
| Mobile Phase | 0.1% TFA (Strong Ion Pairing) | 0.1% Formic Acid or 0.05% DFA |
| Stationary Phase | C18 or C8 (High Surface Area, 100Å) | C18 or Phenyl-Hexyl (Charged Surface Hybrid) |
| Detection | UV (214nm / 220nm) | ESI+ (Q-TOF or Orbitrap) |
| Resolution | High (Sharp peaks, isomer separation) | Medium (Broader peaks, potential co-elution) |
| Blind Spot | Co-eluting impurities, non-chromophores | Ion suppression, isobaric interference |
Part 3: The Cross-Validation Workflow
The core of this guide is the alignment of these two data streams. You must prove that Peak X in the UV trace is indeed Molecule Y in the MS trace, despite retention time shifts caused by different mobile phase pH/additives.
Diagram 1: The Dual-Stream Validation Loop
This workflow illustrates the decision logic when UV and MS data disagree.
Caption: The Dual-Stream logic ensures that quantitative UV data is structurally corroborated by MS data, flagging discrepancies for investigation.
Part 4: Experimental Protocols
These protocols are designed to be self-validating.
Protocol A: HPLC-UV (Quantitation)
Use this for final purity calculations.
-
Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 150 mm.
-
Why: 3.5 µm offers a balance between backpressure and resolution.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-30 min: 10%
90% B (Linear ramp) -
Note: For cyclic lipopeptides like Surfactin, a shallower gradient (e.g., 80-95% B) may be required due to high hydrophobicity.
-
-
Temperature: 40°C.
-
Why: Higher temperature reduces viscosity and secondary interactions (hydrogen bonding) of the peptide ring.
-
-
Flow Rate: 1.0 mL/min.
Protocol B: LC-MS/MS (Identification)
Use this for structural elucidation.
-
Column: CSH C18 (Charged Surface Hybrid), 1.7 µm, 2.1 x 100 mm.[5]
-
Why: CSH particles have a low-level positive surface charge that repels basic peptides, improving peak shape without needing TFA.
-
-
MS Parameters (Q-TOF/Orbitrap):
-
Mode: ESI Positive.
-
Scan Range: m/z 100–2000.
-
Fragmentation: Data-Dependent Acquisition (DDA) top 5 ions.
-
Critical Step: Set a "Dynamic Exclusion" of 10s to ensure low-level impurities are fragmented after the main peak.
-
Part 5: Data Analysis & Case Study (Daptomycin)
In a typical analysis of Daptomycin (m/z ~1620), you may encounter a "Ghost Peak" scenario.
The Scenario:
-
Method A (UV): Shows a main peak at 15.2 min (98% Area) and an impurity at 15.8 min (2% Area).
-
Method B (MS): Shows the main peak, but the impurity at the equivalent RRT is missing or shows a different mass.
Interpretation Strategy:
-
Check the Mass: If the impurity in Method B has the same mass as the main peak (+1620 Da), it is likely an isomer (e.g.,
-isomer or lactone hydrolysis product). -
Fragmentation Logic: Cyclic lipopeptides ring-open during fragmentation. You must look for the specific
-ion or -ion series that indicates where the modification occurred.
Diagram 2: MS/MS Fragmentation Logic for Lipopeptides
How to confirm the sequence and identify the lipid tail length (e.g., C10 vs C12).
Caption: Fragmentation of cyclic lipopeptides usually involves initial ring opening, generating b-ions (carrying the fatty acid) and y-ions.
Part 6: References
-
Li, J., et al. (2021). "Systematical Characterization of Impurity Profiles in Daptomycin Raw Material by 2-Dimensional HPLC Tandem with MS Detector." Current Pharmaceutical Analysis.
-
Ma, Y., et al. (2016). "Characterization and Online Detection of Surfactin Isomers Based on HPLC-MSn Analyses." Marine Drugs.
-
Waters Corporation. (2020). "Improving LC-MS Separations of Peptides with Difluoroacetic Acid (DFA) Ion Pairing." Application Note.
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance for System Suitability Tests).
-
Gurevich, P., et al. (2017).[6] "Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS." Applied Microbiology and Biotechnology.
Sources
- 1. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Frontiers | Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments [frontiersin.org]
Safety Operating Guide
(S)-2-(Boc-amino)tetradecanoic acid proper disposal procedures
Executive Summary & Immediate Classification
(S)-2-(Boc-amino)tetradecanoic acid (also known as Boc-L-myristic acid) is a lipidated amino acid derivative used primarily in peptide synthesis and drug delivery research.
For disposal purposes, this compound is classified as a Non-Halogenated Organic Solid with significant Aquatic Toxicity .
-
Primary Disposal Path: High-temperature incineration via a licensed chemical waste contractor.
-
Critical Restriction: DO NOT discharge into sink drains or municipal sewer systems. The long hydrocarbon chain (C14) confers high aquatic toxicity and persistence.
-
Immediate Safety: Avoid contact with strong acids during waste consolidation to prevent rapid evolution of isobutylene gas and CO₂ (pressure hazard).
Chemical Profile & Hazard Assessment
To ensure safe handling, you must understand the causality behind these protocols. This compound is not just a generic "white powder"; its structure dictates its specific risks.
| Feature | Structural Cause | Operational Consequence |
| Aquatic Toxicity | C14 Alkyl Chain (Myristoyl tail) | Highly lipophilic. It bioaccumulates in aquatic organisms. Strict "Zero Drain" policy. |
| Acid Sensitivity | Boc (tert-Butoxycarbonyl) Group | Unstable in pH < 2. Contact with strong acids (TFA, HCl) releases isobutylene gas. Explosion/Pressure hazard in sealed waste containers. |
| Combustibility | High Carbon Content | Burns efficiently. Suitable for fuel blending/incineration. |
| Physical State | Waxy Solid | Can clog mechanical systems if melted and re-solidified. Dispose of as solid waste, do not attempt to dissolve for disposal. |
Detailed Disposal Protocols
Protocol A: Pure Solid Waste (Expired or Surplus Material)
Use this for: Bulk powder, scrapings, or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but less preferred due to breakage risk.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "(S)-2-(Boc-amino)tetradecanoic acid" (Write out full name; do not use abbreviations like "Boc-Myr-OH").
-
Hazard Checkboxes: [x] Toxic (Aquatic), [x] Irritant.
-
-
Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) and strong acids.[1]
-
Storage: Cap tightly. Store in the "Organic Solids" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Use this for: Solutions containing the compound (e.g., in DCM, DMF, or Ethyl Acetate).
-
Solvent Identification: Determine the primary solvent.
-
If Halogenated (DCM, Chloroform): Use Halogenated Waste stream.
-
If Non-Halogenated (DMF, DMSO, MeOH): Use Non-Halogenated Waste stream.
-
-
The "Acid Check" (Self-Validating Step):
-
Before pouring: Dip a pH strip into the waste solution.
-
Requirement: pH must be ≥ 4 .
-
Corrective Action: If pH < 4, neutralize slowly with Sodium Bicarbonate (sat. aq.) in an open beaker to off-gas before transferring to the waste carboy. This prevents container pressurization.
-
-
Transfer: Pour into the appropriate carboy using a funnel. Close the latch/cap immediately.
Protocol C: Empty Containers
Use this for: Original vendor bottles (Sigma, Fisher, etc.).
-
Triple Rinse: Rinse the bottle three times with a small volume of a compatible solvent (e.g., Acetone or Ethanol).
-
Rinsate Disposal: Pour the rinsate into the Non-Halogenated Liquid Waste container.
-
Defacing: Cross out the original label and the CAS number.
-
Final Step: Place the dry, open bottle in the lab's glass/plastic recycling bin or trash (depending on local EHS rules for "RCRA Empty" containers).
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logical flow for disposing of this specific compound, emphasizing the critical decision points regarding physical state and acidity.
Figure 1: Decision matrix for segregating Boc-amino acid waste to prevent pressure hazards and ensure environmental compliance.
Spill Response & Contingency
In the event of a spill in the laboratory:
-
Small Dry Spill (< 50g):
-
Do not sweep vigorously. This generates dust which is an inhalation irritant.
-
Scoop gently using a dustpan or stiff paper.
-
Wipe the area with a damp paper towel (water/ethanol).
-
Place all materials into a sealable bag and label as Solid Hazardous Waste .
-
-
Solution Spill:
-
Cover with an inert absorbent (vermiculite or spill pads).
-
Do not use acid-neutralizing absorbents unless you are certain the spill does not contain strong acids (to avoid foaming/sputtering).
-
Collect into a hazardous waste bag.
-
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: Boc-L-Myristic Acid. Version 6.2. Accessed Feb 2026.
-
Thermo Fisher Scientific. Safety Data Sheet: N-(tert-Butoxycarbonyl)-L-amino Acids. Accessed Feb 2026.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management & Empty Containers (40 CFR 261.7).
-
ACS Green Chemistry Institute. Reagent Guide: Boc Protection and Deprotection (Waste Considerations).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
